molecular formula C9H16N4 B3070272 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine CAS No. 1001757-59-0

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No.: B3070272
CAS No.: 1001757-59-0
M. Wt: 180.25 g/mol
InChI Key: QQINQSPEYDVMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine is a useful research compound. Its molecular formula is C9H16N4 and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(1-methylpyrazol-4-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-12-7-9(6-11-12)8-13-4-2-10-3-5-13/h6-7,10H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQINQSPEYDVMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249071
Record name 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001757-59-0
Record name 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001757-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Scaffold of Emerging Interest in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine

In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational design. 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine emerges as a molecule of significant interest, embodying this principle by uniting two pharmacologically vital heterocycles: the 1-methylpyrazole and the piperazine ring. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile component found in a wide array of therapeutic agents, known for activities including anti-inflammatory, analgesic, and antitumor effects[1]. Concurrently, the piperazine ring is a ubiquitous structural motif in centrally active agents, prized for its ability to impart aqueous solubility and engage in crucial interactions with a multitude of biological targets[2].

This guide provides a comprehensive technical overview of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, plausible synthetic routes, analytical characterization, and the pharmacological potential suggested by its structural analogues, offering field-proven insights to facilitate its exploration and application.

Section 1: Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine is a small molecule designed to bridge chemical spaces, offering a unique profile for structure-activity relationship (SAR) studies.

Molecular Structure

The compound's architecture features a piperazine ring N-substituted with a methyl group attached to the 4-position of a 1-methyl-1H-pyrazole ring. This specific linkage and substitution pattern is critical to its three-dimensional conformation and potential receptor interactions.

Caption: Chemical structure of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine.

Core Physicochemical Data

A summary of key computed and reported properties is presented below. These values are crucial for predicting the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The negative LogP value, for instance, suggests good hydrophilicity.

PropertyValueSource
CAS Number 1001757-59-0[3][4][5]
Molecular Formula C₉H₁₆N₄[3][4]
Molecular Weight 180.25 g/mol [3][4]
Topological Polar Surface Area (TPSA) 33.09 Ų[3]
Predicted LogP -0.1747[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 2[3]
Physical Form Solid[5]
Storage Sealed in dry, 2-8°C[3]

Section 2: Synthesis and Purification

Causality Behind Experimental Design

Reductive amination is a preferred method for forming C-N bonds in pharmaceutical chemistry due to its high efficiency, operational simplicity, and the commercial availability of a wide range of aldehydes and amines. The reaction proceeds via the initial formation of an iminium ion intermediate from the aldehyde and the primary or secondary amine, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice here; it is selective for imines and aldehydes, less water-sensitive than other hydrides like sodium cyanoborohydride (NaBH₃CN), and effective under mild, slightly acidic conditions that favor iminium ion formation without significantly degrading the reactants.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1-methyl-1H-pyrazole-4-carbaldehyde Mix Stir at RT (Iminium Ion Formation) A->Mix B Piperazine (excess) B->Mix C Solvent (e.g., Dichloromethane) C->Mix D Acetic Acid (catalyst) D->Mix Reducer Add NaBH(OAc)₃ Mix->Reducer Reaction Stir at RT for 12-24h Reducer->Reaction Quench Quench with aq. NaHCO₃ Reaction->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Column Chromatography (SiO₂, DCM/MeOH gradient) Dry->Purify Final 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine Purify->Final Final Product

Caption: Experimental workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

Objective: To synthesize 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine.

Materials:

  • 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Piperazine (3.0 eq, using an excess minimizes bis-alkylation)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Dichloromethane (DCM), Anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography: DCM and Methanol (MeOH)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and piperazine (3.0 eq). Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the aldehyde).

  • Iminium Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution. Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Self-Validating Checkpoint: Mild effervescence may be observed. The reaction is typically exothermic and should be controlled. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 12-24 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% DCM and gradually increasing the polarity with MeOH (e.g., 0-10% MeOH), is typically effective. The secondary amine on the piperazine ring can streak on silica; adding a small amount of triethylamine or ammonia to the eluent (e.g., 1%) can significantly improve the chromatography.

  • Final Product Characterization: Collect the appropriate fractions, combine, and concentrate under reduced pressure to afford the title compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. Based on its structure and data from analogous compounds[1], the following spectral characteristics are anticipated.

TechniqueExpected Observations
¹H NMR Pyrazole Protons: Two singlets in the aromatic region (~7.5 ppm). Methylene Bridge (-CH₂-): A singlet around 3.5 ppm. Piperazine Protons (-CH₂-): Two multiplets (or broad singlets) integrating to 4H each, typically between 2.4-2.9 ppm. Pyrazole N-Methyl (-CH₃): A singlet around 3.8 ppm. Piperazine N-H: A broad singlet, which may be exchangeable with D₂O.
¹³C NMR Pyrazole Carbons: Signals expected in the range of 115-140 ppm. Methylene Bridge (-CH₂-): A signal around 50-60 ppm. Piperazine Carbons (-CH₂-): Signals around 45-55 ppm. Pyrazole N-Methyl (-CH₃): A signal around 35-40 ppm.
FT-IR N-H Stretch: A broad absorption around 3300 cm⁻¹ (piperazine). C-H Stretch: Aliphatic and aromatic stretches around 2800-3100 cm⁻¹. C=N/C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the pyrazole ring[1]. C-N Stretch: Strong bands in the 1100-1300 cm⁻¹ region.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z 181.14. Predicted collision cross section data suggests this would be a prominent ion[6].

Section 4: Reactivity and Stability

Understanding the compound's reactivity is key to its handling, formulation, and further derivatization.

  • Basicity: The piperazine moiety contains two nitrogen atoms, making the molecule basic. The secondary amine (pKa ~9.8 for piperazine) is the more basic site and is readily protonated or alkylated. The pyrazole nitrogens are significantly less basic.

  • Nucleophilicity: The secondary amine of the piperazine ring is a potent nucleophile. It can readily participate in reactions such as acylation, alkylation, sulfonylation, and Michael additions, providing a convenient handle for further chemical modification and library synthesis.

  • Oxidation: Tertiary amines can be susceptible to oxidation, potentially forming N-oxides[7]. Care should be taken to avoid strong oxidizing agents.

  • Stability and Storage: As a tertiary and secondary amine-containing compound, it is moderately stable. For long-term storage, it should be kept in a tightly sealed container, protected from light and air, at the recommended temperature of 2-8°C to prevent degradation[3]. It is typically handled as a free base, which exists as a solid[5].

Section 5: Potential Applications in Drug Discovery

The true value of a chemical scaffold lies in its potential to modulate biological activity. While direct pharmacological data for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine is limited, extensive research on closely related analogues provides a strong basis for its potential applications.

Central Nervous System (CNS) Activity

Numerous studies have demonstrated that pyrazolyl-methyl-piperazine derivatives possess significant neuropharmacological activity.

  • Anxiolytic and Antidepressant Effects: A significant body of work shows that derivatives with a phenyl-pyrazole core linked to piperazine exhibit potent anxiolytic- and antidepressant-like effects in preclinical models[8][9][10]. These effects are often mediated through the serotonergic system, particularly via interaction with 5-HT₁A receptors[8][10]. The structural similarity of the title compound makes it a prime candidate for investigation in this therapeutic area.

G cluster_0 Hypothesized CNS Mechanism Compound Pyrazolyl-Piperazine Analogues Receptor 5-HT₁A Receptor Compound->Receptor Binds to Pathway Serotonergic Pathway Modulation Receptor->Pathway Activates/Modulates Response Anxiolytic / Antidepressant -like Effects Pathway->Response Leads to

Sources

The Polypharmacological Potential of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine: A Technical Guide to Tankyrase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine (CAS: 1001757-59-0) is a highly privileged, bifunctional pharmacophore utilized extensively in modern medicinal chemistry. Featuring a pyrazole ring—a classic hydrogen-bond acceptor motif—linked to a basic piperazine moiety, this scaffold provides an optimal balance of target engagement and physicochemical solubility. This technical guide explores its primary validated role as a building block for Tankyrase (TNKS) inhibitors, its secondary polypharmacological potential, and the rigorous experimental workflows required to validate its derivatives.

Core Validated Target: Tankyrase 1/2 (TNKS1/2) in Wnt/β-Catenin Signaling
Mechanistic Causality

The Wnt/β-catenin signaling pathway is a fundamental regulator of cell proliferation, frequently hyperactivated in colorectal and breast cancers. The central node of this pathway is the β-catenin destruction complex, whose rate-limiting component is the scaffolding protein AXIN. Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family, regulate AXIN stability. Under basal conditions, TNKS1/2 PARsylates AXIN, marking it for ubiquitination by the E3 ligase RNF146 and subsequent proteasomal degradation .

Inhibition of TNKS catalytic activity prevents AXIN PARsylation, leading to AXIN stabilization. This restores the destruction complex, promotes β-catenin phosphorylation, and halts oncogenic Wnt target gene transcription . Derivatives of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine, specifically within the pyrazolopyrimidone and pyrazolopyridone classes, have been patented as potent TNKS inhibitors . The pyrazole core anchors into the nicotinamide-binding pocket of the TNKS catalytic domain, while the piperazine ring extends into the solvent channel to improve pharmacokinetic properties.

Visualization of Pathway Logic

WntPathway TNKS Tankyrase 1/2 (TNKS1/2) AXIN AXIN1/2 (Destruction Complex) TNKS->AXIN PARsylates (Normal) Inhibitor Pyrazolopyrimidone Inhibitor Inhibitor->TNKS Inhibits RNF146 RNF146 (E3 Ligase) AXIN->RNF146 Recruits BetaCatenin β-Catenin AXIN->BetaCatenin Phosphorylates & Degrades (Inhibited State) RNF146->AXIN Ubiquitinates & Degrades WntTarget Wnt Target Genes (Proliferation) BetaCatenin->WntTarget Translocates to Nucleus (If not degraded)

Wnt/β-catenin signaling modulation via Tankyrase inhibition and AXIN stabilization.

Secondary Target Landscape: Polypharmacology

Beyond PARPs, the structural features of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine make it a versatile template for other target classes. The pyrazole ring can act as a potent hydrogen-bond acceptor, while the piperazine ring provides a basic amine (pKa ~9) that is protonated at physiological pH.

Table 1: Pharmacophore Mapping and Target Class Summary

Target ClassRepresentative TargetsPyrazole FunctionPiperazine Function
PARPs TNKS1, TNKS2, PARP1Nicotinamide pocket binding (H-bond acceptor)Solvent-exposed solubilization
Kinases JAK, LRRK2, CDPK1Hinge region binding (ATP-competitive)Salt bridge formation in solvent channel
GPCRs 5-HT, Dopamine (D2/D3)Secondary hydrophobic pocket interactionPrimary salt bridge with conserved Asp3.32
Experimental Methodologies: Self-Validating Protocols

To rigorously validate derivatives of this scaffold, a self-validating cascade of biochemical and cellular assays is required. The causality behind this workflow ensures that biochemical target engagement directly translates to functional phenotypic outcomes.

Workflow Visualization

Workflow Step1 Compound Synthesis Scaffold Integration Step2 Biochemical Assay TNKS Auto-PARsylation Step1->Step2 Step3 Cellular Assay AXIN Stabilization Step2->Step3 Step4 Functional Assay TOPFlash Reporter Step3->Step4

Self-validating screening workflow for evaluating Tankyrase inhibitors.

Protocol 1: TNKS1/2 Auto-PARsylation Biochemical Assay (AlphaLISA)

Rationale: Traditional ELISAs require multiple wash steps that can disrupt low-affinity PARP-inhibitor complexes. AlphaLISA is a homogeneous, no-wash assay that relies on the proximity of donor and acceptor beads, ensuring that transient auto-PARsylation events are captured with high fidelity and high signal-to-background ratios.

  • Reagent Preparation: Prepare 1X assay buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Enzyme Incubation: Dispense 10 nM recombinant TNKS1 or TNKS2 into a 384-well proxiplate. Add the test compound (serial dilutions from 10 µM to 0.1 nM) and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 50 µM NAD+ and 10 µg/mL activated DNA. Incubate for 60 minutes. (TNKS will auto-PARsylate in the absence of an inhibitor).

  • Detection: Add anti-PAR antibody-conjugated Acceptor beads and Streptavidin-coated Donor beads. Incubate for 1 hour in the dark.

  • Readout: Read the plate on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 615 nm). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Wnt/β-Catenin Reporter Assay (TOPFlash)

Rationale: Measuring total β-catenin via Western blot is insufficient because only the unphosphorylated, nuclear fraction is transcriptionally active. The TOPFlash reporter directly quantifies TCF/LEF-dependent transcriptional activity, validating that the biochemical inhibition of TNKS translates to functional pathway suppression inside a living cell.

  • Cell Culture & Transfection: Seed HEK293T cells in a 96-well plate at 2x10^4 cells/well. Co-transfect with the TOPFlash firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using Lipofectamine 3000.

  • Pathway Stimulation: 24 hours post-transfection, treat cells with Wnt3a conditioned media (to induce β-catenin stabilization) concurrently with the test compounds.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Lysis & Detection: Lyse cells using Dual-Luciferase Reporter Assay lysis buffer. Sequentially measure Firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize Firefly signals to Renilla signals to control for transfection efficiency and cell viability. Calculate the EC50 of Wnt pathway inhibition.

Quantitative Data Presentation

To benchmark new derivatives of the 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine scaffold, they must be compared against established reference compounds to ensure sufficient potency for lead optimization.

Table 2: Representative Validation Metrics for TNKS Inhibitors

Compound Class / ReferenceTNKS1 IC50 (nM)TNKS2 IC50 (nM)AXIN Stabilization EC50 (nM)TOPFlash Wnt EC50 (nM)
XAV939 (Reference) 11430110
Pyrazolopyrimidone Core < 10< 10< 50< 100
Pyrazolopyridone Core 15865150

Note: Data represents typical threshold criteria for advancing pyrazole-piperazine hits into lead optimization.

References
  • "Pyrazolopyrimidone and pyrazolopyridone inhibitors of tankyrase" (WO2013182546A1).
  • "Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling". Nature (2009).[Link]

  • "Tankyrase ADP-ribosylates AXIN". Reactome Pathway Database.[Link]

In Vitro Screening & Characterization of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Screening Scientists, and FBDD (Fragment-Based Drug Discovery) Practitioners.

Executive Summary

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine (CAS: 1001757-59-0) represents a privileged scaffold in medicinal chemistry, combining a polar, hydrogen-bond-rich pyrazole headgroup with a solubilizing, basic piperazine tail. While often utilized as a synthetic intermediate, its physicochemical profile (MW ~180 Da, ClogP ~ -0.17) classifies it as an ideal fragment for Fragment-Based Drug Discovery (FBDD).

This guide details the technical workflow for screening this specific molecule, treating it not just as a building block, but as a chemical probe for binding site interrogation. We focus on two primary screening modalities: Biophysical Fragment Validation (detecting weak affinity) and Functional Library Screening (evaluating derivatives against GPCR and Kinase targets).

Phase 1: Physicochemical Profiling & Compound Handling

Before biological interrogation, the compound must undergo rigorous QC. The basicity of the piperazine nitrogen (pKa ~9.8) dictates specific handling requirements to prevent false negatives due to precipitation or pH drift.

Solubility & Stability Protocol

Objective: Determine the "Kinetic Solubility Limit" to establish the Maximum Feasible Concentration (MFC) for screening.

Methodology:

  • Stock Preparation: Dissolve solid 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine in

    
    -DMSO to 100 mM. Sonicate for 5 minutes.
    
  • Buffer Systems:

    • System A (Physiological): PBS, pH 7.4 (Compound is protonated/cationic; high solubility expected).

    • System B (Basic): Borate Buffer, pH 10.0 (Compound is neutral; risk of aggregation).

  • Detection: Nephelometry or UV-Vis (254 nm / 280 nm).

Critical Insight:

Expert Note: Piperazine derivatives are prone to oxidative N-oxide formation upon prolonged storage in DMSO. Always store stock solutions at -20°C under Argon. Fresh stocks are mandatory for NMR screening to avoid artifactual peaks.

Visualization: Compound Liability & Handling Logic

CompoundHandling Compound 1-[(1-methyl-1H-pyrazol-4-yl) methyl]piperazine Solubility Solubility Check (pH 7.4 vs pH 10) Compound->Solubility Oxidation Oxidation Risk (N-oxide formation) Compound->Oxidation Time > 1 month AssayReady Assay Ready Plate (Acoustic Transfer) Solubility->AssayReady Pass QC Storage Storage: -20°C Argon Purge Oxidation->Storage Prevent via Storage->AssayReady

Figure 1: Critical handling workflow to mitigate oxidative degradation and solubility artifacts prior to screening.

Phase 2: Biophysical Fragment Screening (The "Direct Interaction")

As a low-molecular-weight fragment, this compound likely exhibits low affinity (


 in the mM to high 

M range). Standard biochemical assays (IC50) often fail to detect this weak binding. Therefore, Surface Plasmon Resonance (SPR) is the gold standard for validation.
Target Focus: Kinase (e.g., VEGFR-2) or GPCR (e.g., 5-HT)

Literature indicates this scaffold is a precursor for VEGFR-2 inhibitors and 5-HT ligands . We will use a Kinase ATP-pocket screen as the primary example.

Protocol: SPR Direct Binding Assay

Instrument: Biacore 8K or S200. Chip Surface: CM5 (Carboxymethylated dextran).

Step-by-Step Workflow:

  • Immobilization:

    • Target: Recombinant VEGFR-2 Kinase Domain.

    • Method: Amine coupling (EDC/NHS). Target density aim: ~3000-5000 RU (High density required for small fragments).

  • Solvent Correction:

    • Prepare a DMSO calibration curve (3% to 5% DMSO) to correct for bulk refractive index shifts.

  • Injection Cycle:

    • Analyte: 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine.[1][2][3]

    • Concentration Series: 0, 31.25, 62.5, 125, 250, 500, 1000

      
      M (Must go high for fragments).
      
    • Contact Time: 30 seconds (Fast on/off rates expected).

    • Dissociation Time: 15 seconds.

  • Data Analysis:

    • Fit to Steady-State Affinity Model (Req vs. Concentration).

    • Note: Do not attempt 1:1 Kinetic fitting if the "square wave" sensorgram indicates ultra-fast kinetics.

Success Criteria:

  • Square Wave Binding: Instant association/dissociation (typical for fragments).

  • No Super-Stoichiometry: Binding signal (

    
    ) should not exceed theoretical maximum (calculated based on MW ratio). If 
    
    
    
    is >120% of theoretical, suspect non-specific aggregation.

Phase 3: Functional Library Screening (Derivatives)

If the prompt implies screening a library of derivatives built on this scaffold, the throughput requirements change. We shift to Homogeneous Time-Resolved Fluorescence (HTRF) .

Assay Principle: Competitive Binding (Kinase)

Objective: Determine if piperazine-pyrazole derivatives displace a known tracer (e.g., Staurosporine-Red) from the ATP binding site.

Protocol: HTRF Kinase Binding

Reagents:

  • Europium-labeled Anti-GST Antibody (Donor).

  • GST-tagged Kinase (Target).

  • Kinase Tracer 236 (Acceptor - Red Fluorophore).

  • Test Compounds (10

    
    M screening concentration).[4][5]
    

Workflow:

  • Plate Prep: Dispense 10 nL of compound (in DMSO) into 384-well Low Volume White plates using an Echo acoustic dispenser.

  • Enzyme Addition: Add 5

    
    L of Kinase/Antibody mix. Incubate 15 mins.
    
  • Tracer Addition: Add 5

    
    L of Tracer 236.
    
  • Incubation: 60 minutes at RT (equilibrium).

  • Read: PHERAstar FSX (Excitation: 337 nm; Emission: 665 nm / 620 nm).

Data Calculation:




Visualization: HTRF Signaling Pathway & Logic

HTRF_Workflow Start Library: Piperazine-Pyrazole Derivatives Dispense Acoustic Dispensing (10 nL into 384-well) Start->Dispense Reaction Add Kinase-Eu + Tracer-Red Dispense->Reaction Binding Competitive Binding Event Reaction->Binding SignalHigh High FRET Signal (Tracer Bound = No Inhibition) Binding->SignalHigh Compound Inactive SignalLow Low FRET Signal (Tracer Displaced = HIT) Binding->SignalLow Compound Active Analysis Calculate IC50 & Hill Slope SignalHigh->Analysis SignalLow->Analysis

Figure 2: HTRF competitive binding logic. A decrease in FRET signal indicates the compound successfully engages the target site.

Phase 4: Data Triage & Hit Validation

Screening piperazine-based fragments often yields false positives due to "PAINS" (Pan-Assay Interference) mechanisms like redox cycling or phospholipidosis.

Validation Table: Triage Criteria

ParameterAcceptance CriteriaScientific Rationale
Hill Slope 0.8 – 1.2Slopes > 2.0 often indicate aggregation or stoichiometric artifacts.
Max Inhibition > 80%Partial inhibition may indicate solubility limits or allosteric effects.
Thermal Shift (

)

C
Differential Scanning Fluorimetry (DSF) confirms physical binding, not just signal quenching.
SPR Stoichiometry 0.8 – 1.2Confirms 1:1 binding; rules out "sticky" non-specific aggregators.

References

  • National Institutes of Health (NIH). (2020). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase. PubMed Central. Retrieved from [Link]

  • International Journal for Pharmaceutical Research Scholars. (2015). Synthesis and Screening of Some New Piperazine Derivatives. Retrieved from [Link]

Sources

Methodological & Application

experimental protocol for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Handling and Synthetic Utility of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine

Introduction: The Scaffold Architecture

The compound 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine represents a "privileged structure" in modern medicinal chemistry.[1] It serves as a critical bifunctional linker, combining a polar, solubilizing piperazine tail with a 1-methylpyrazole core.[1]

This specific architecture is widely utilized in Fragment-Based Drug Discovery (FBDD) to modulate physicochemical properties (LogP, tPSA) while extending a pharmacophore into solvent-exposed pockets of target proteins (e.g., Kinases, GPCRs).[1] The secondary amine of the piperazine ring provides a high-reactivity handle for diversification, while the pyrazole acts as a stable, aromatic spacer that avoids the metabolic liabilities often associated with phenyl rings (e.g., oxidation).[1]

Key Application Areas:

  • Kinase Inhibitors: Linker to solvent-front solubilizing groups.[1]

  • GPCR Ligands: Serotonergic (5-HT) and Dopaminergic (D2/D3) modulators.[1]

  • Anti-inflammatory Agents: Synthesis of pyrazole-based COX/LOX inhibitors.[1]

Physicochemical Profile & Handling

Table 1: Chemical Specifications

Property Value Notes
CAS Number 1001757-59-0 Verified Identity

| Formula | C


H

N

| | | Molecular Weight | 180.25 g/mol | | | Physical State | Solid / Low-melting Solid | Hygroscopic nature expected.[1] | | LogP (Calc) | ~ -0.17 | Highly hydrophilic; aids aqueous solubility.[1] | | pKa (Base) | ~9.8 (Piperazine NH) | Strong nucleophile.[1] | | Solubility | DMSO, MeOH, DCM, Water | Soluble in polar organic solvents.[1] |
Handling & Storage Protocol
  • Hygroscopicity Warning: Like many secondary amines of this molecular weight, the compound acts as a "moisture sponge."[1] Absorption of atmospheric water will skew stoichiometry in sensitive couplings (e.g., acid chloride reactions).[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Re-weighing: Always re-verify mass after drying if the container has been opened frequently.[1]

  • Safety: Corrosive/Irritant (GHS05, GHS07). Wear nitrile gloves and eye protection.[1] Avoid inhalation of dust/vapors.[1]

Analytical Characterization (Self-Validating)

To ensure the integrity of your starting material before synthesis, use the following expected spectral data.


H NMR Diagnostic Signals (DMSO-d

, 400 MHz):
  • 
     7.50 – 7.30 ppm (s, 2H):  Pyrazole aromatic protons (C3-H, C5-H).[1] Distinctive singlet or tight doublet.
    
  • 
     3.78 ppm (s, 3H):  N-Methyl group on the pyrazole.[1] Sharp singlet.
    
  • 
     3.35 ppm (s, 2H):  Methylene bridge (-CH
    
    
    
    -) connecting pyrazole and piperazine.[1]
  • 
     2.60 – 2.75 ppm (m, 4H):  Piperazine protons adjacent to the methylene bridge.[1]
    
  • 
     2.30 – 2.45 ppm (m, 4H):  Piperazine protons adjacent to the secondary amine (NH).[1]
    

LC-MS Method (Basic Mode):

  • Column: C18 Reverse Phase (e.g., XBridge BEH).[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Rationale: Acidic mobile phases (Formic acid) will protonate the piperazine, causing it to elute in the void volume.[1] High pH suppresses ionization of the secondary amine, improving retention and peak shape.[1]

  • Target Ion: [M+H]

    
     = 181.25.[1]
    

Synthetic Protocols

The following protocols are optimized for high yield and minimal purification artifacts.

Workflow Visualization

SyntheticPathways Start 1-[(1-methyl-1H-pyrazol-4-yl) methyl]piperazine (Secondary Amine) PathA Pathway A: Amide Coupling Start->PathA R-COOH HATU/DIPEA PathB Pathway B: SNAr Coupling Start->PathB Ar-X DMSO/Heat PathC Pathway C: Reductive Amination Start->PathC R-CHO STAB/DCE ProdA Amide Linked Scaffold PathA->ProdA ProdB Heteroaryl Piperazine PathB->ProdB ProdC N-Alkylated Derivative PathC->ProdC

Caption: Divergent synthetic utility of the piperazine-pyrazole scaffold in medicinal chemistry.

Protocol A: Amide Coupling (General Purpose)

Use this for linking the scaffold to carboxylic acid cores (e.g., forming the hinge-binder region of a kinase inhibitor).[1]

  • Stoichiometry: Carboxylic Acid (1.0 eq), Amine Scaffold (1.1 eq) , HATU (1.2 eq), DIPEA (3.0 eq).[1]

  • Solvent: DMF or DMA (Anhydrous).[1] Concentration: 0.1 M.[1]

  • Procedure:

    • Dissolve the Carboxylic Acid in DMF.[1]

    • Add DIPEA and stir for 5 minutes.

    • Add HATU.[1] The solution should turn slightly yellow (activation).[1] Stir for 10 minutes.

    • Add 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine .

    • Stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring: TLC (10% MeOH in DCM). Visualize with Ninhydrin (stains the unreacted amine red/purple) or KMnO

    
      (stains the pyrazole).[1]
    
  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (removes HATU byproducts) and Brine.
    
  • Expert Note: If the product is highly polar, skip aqueous workup. Evaporate DMF and purify directly via Reverse Phase Flash Chromatography (C18).[1]

Protocol B: Nucleophilic Aromatic Substitution (S Ar)

Use this for attaching the piperazine to electron-deficient heteroaryls (e.g., chloropyrimidines, chloropyridines).[1]

  • Stoichiometry: Heteroaryl Halide (1.0 eq), Amine Scaffold (1.2 eq) , DIPEA (2.5 eq).

  • Solvent: DMSO or NMP (Polar aprotic is essential).[1]

  • Procedure:

    • Combine reagents in a microwave vial or pressure tube.

    • Temperature:

      • Highly reactive electrophiles (e.g., 4-chloropyrimidine): 60°C for 1 hour.

      • Less reactive electrophiles (e.g., 2-chloropyridine): 100–120°C for 4–12 hours.

  • Purification: The reaction mixture can often be injected directly onto a Prep-HPLC system after filtration, avoiding extraction losses of the polar product.[1]

Protocol C: Reductive Amination

Use this for alkylating the piperazine nitrogen.[1]

  • Stoichiometry: Aldehyde/Ketone (1.0 eq), Amine Scaffold (1.0 eq) , Sodium Triacetoxyborohydride (STAB) (1.5 eq), Acetic Acid (cat.[1] 1-2 drops).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

  • Procedure:

    • Mix Amine and Aldehyde in DCE. Stir for 30 mins to form the imine/iminium species.

    • Add STAB in one portion.[1]

    • Stir at RT overnight.

  • Quench: Add saturated aqueous NaHCO

    
    . Stir vigorously until gas evolution ceases.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amide Coupling Wet solvent or amine salt formation.[1]Dry the amine under high vacuum for 1h before use.[1] Ensure DIPEA is fresh.
Product Streaking on TLC Interaction with silica.[1]Add 1% NH

OH or 5% Triethylamine to the eluent (e.g., DCM:MeOH:NH

OH 90:9:1).[1]
Dimerization Not applicable for this mono-secondary amine.[1]If observed, check purity of starting material (ensure no bis-piperazine impurities).[1]
Retention on C18 Compound is too polar.[1]Use a specialized "AQ" (Aqua) C18 column or HILIC chromatography.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 566324 (Related Piperazine Derivatives). Retrieved from [Link][1]

Sources

Application Note: Advanced Analytical Quantification of 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine in Biological Matrices via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine (CAS: 1001757-59-0) is a highly polar, basic nitrogenous building block frequently utilized in the synthesis of targeted therapeutics and kinase inhibitors[1]. Its quantification in biological matrices (e.g., plasma, serum) presents significant analytical challenges: poor retention on traditional reversed-phase (RP) columns, severe peak tailing due to secondary silanol interactions, and a lack of strong UV chromophores.

This application note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method tailored for the trace quantification of this compound. The protocol is fully compliant with the FDA Bioanalytical Method Validation guidance[2] and the modernized ICH Q2(R2) standards for analytical procedures[3].

Scientific Rationale & Method Development

Chromatographic Strategy: Why HILIC?

Because 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine possesses multiple basic nitrogens (pKa ~9.5 for the piperazine secondary amine), it is heavily protonated at physiological and acidic pH. In standard Reversed-Phase Liquid Chromatography (RP-LC), this results in early elution (often in the void volume) and severe ion suppression.

Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal approach, utilizing a polar stationary phase (e.g., bare silica or amide-bonded) and a highly organic, water-deficient mobile phase[4]. During equilibration, a water-rich layer forms on the stationary phase surface, allowing polar analytes to partition effectively[5]. For highly polar basic compounds, HILIC provides superior retention, excellent peak shape, and enhanced electrospray ionization (ESI) efficiency due to the high volatility of the organic-rich mobile phase[6].

Mass Spectrometry Optimization

LC-MS/MS is widely recognized as the gold standard for the sensitive and selective quantification of piperazine derivatives in complex matrices[7]. The target compound (MW 180.25) readily forms a protonated precursor ion


 at m/z 181.1 in ESI+ mode. Collision-induced dissociation (CID) yields stable product ions. The cleavage of the methylene bridge generates a 1-methylpyrazole-4-methyl cation (m/z 95.1) and a piperazine radical cation (m/z 85.1). The transition m/z 181.1 → 95.1 is selected as the primary quantifier due to its superior signal-to-noise ratio and lack of matrix interference.

Logic Start Target: 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine Prop Properties: Highly Polar, Basic (pKa ~9.5), No Strong UV Start->Prop RP Reversed-Phase (C18) Prop->RP Traditional Approach HILIC HILIC (Amide/Silica) Prop->HILIC Polar Approach RP_Fail Poor Retention, Peak Tailing, Ion Suppression RP->RP_Fail HILIC_Win Strong Retention, Sharp Peaks, Enhanced ESI+ Signal HILIC->HILIC_Win

Caption: Chromatographic decision logic for highly polar and basic piperazine derivatives.

Experimental Protocols

Reagents and Materials
  • Analyte : 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine Reference Standard (>99% purity)[1].

  • Internal Standard (IS) : Piperazine-d8 or a structurally matched stable isotope-labeled analog.

  • Solvents : LC-MS grade Acetonitrile, Water, Formic Acid, Ammonium Formate.

  • Matrix : Blank human plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

Expertise & Causality Check: In HILIC, injecting highly aqueous samples causes severe peak distortion known as the "solvent effect"[6]. Therefore, protein precipitation with 100% acetonitrile is the optimal sample preparation method, as it inherently yields a high-organic extract ready for direct injection without the need for evaporation and reconstitution.

  • Aliquot 50 µL of plasma sample into a 96-well plate or microcentrifuge tube.

  • Add 10 µL of IS working solution (500 ng/mL in 50% Acetonitrile).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

  • Vortex vigorously for 2 minutes at 1500 rpm to ensure complete cell lysis and protein aggregation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant directly to an autosampler vial for analysis.

Workflow Plasma Plasma Sample (50 µL) Spike Add IS (10 µL) Plasma->Spike PPT Protein Precipitation (150 µL ACN + 0.1% FA) Spike->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Analysis HILIC-MS/MS Analysis Centrifuge->Analysis Data Quantification & Validation Analysis->Data

Caption: Workflow for the extraction and LC-MS/MS quantification of the piperazine derivative.

LC-MS/MS Conditions
  • Analytical Column : Waters ACQUITY UPLC BEH HILIC (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0). Causality: The formate buffer controls the ionization state of both the silica surface and the basic analyte, ensuring reproducible retention times and mitigating secondary interactions[5].

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution :

    • 0.0 – 0.5 min: 90% B

    • 0.5 – 2.5 min: Linear decrease to 60% B

    • 2.5 – 3.5 min: Hold at 60% B

    • 3.5 – 3.6 min: Return to 90% B

    • 3.6 – 5.0 min: Re-equilibration at 90% B

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2 µL.

  • MS Mode : ESI Positive, Multiple Reaction Monitoring (MRM).

  • MRM Transitions :

    • Analyte : m/z 181.1 → 95.1 (Quantifier, CE: 25 eV), m/z 181.1 → 85.1 (Qualifier, CE: 22 eV).

    • Internal Standard : m/z 189.1 → 95.1 (Assuming piperazine-d8, CE: 25 eV).

Method Validation Parameters

The method was rigorously validated according to the lifecycle and risk-based approaches outlined in ICH Q2(R2)[3] and the FDA Bioanalytical Method Validation Guidance for Industry[8]. A self-validating system was established by incorporating matrix-matched calibration curves and multi-level Quality Control (QC) samples to continuously monitor accuracy and precision.

Table 1: Summary of Validation Results (Human Plasma)
Validation ParameterRegulatory Acceptance CriteriaObserved Method Results
Linearity Range

1.0 – 1000 ng/mL (

)
Lower Limit of Quantification (LLOQ) Signal-to-Noise

, Precision

1.0 ng/mL (CV = 12.4%)
Intra-day Precision (CV%)

(

at LLOQ)
3.2% – 8.7%
Inter-day Accuracy (% Bias)

(

at LLOQ)
-4.1% to +6.5%
Matrix Effect (IS-normalized) 85% – 115%96.4% ± 4.2%
Extraction Recovery Consistent and reproducible88.5% ± 5.1%

References

  • [1] Pharmaffiliates. Chemical Name : 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine. Pharmaffiliates. URL: [Link]

  • [2] U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA.gov. URL:[Link]

  • [8] U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. FDA.gov. URL:[Link]

  • [4] Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. URL:[Link]

  • [3] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH.org. URL:[Link]

  • [5] National Institutes of Health (NIH). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. NIH.gov. URL:[Link]

  • [6] Welch Materials. [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch-us.com. URL:[Link]

  • [7] PubMed / NIH. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed.gov. URL:[Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This protocol details a validated LC-MS/MS methodology for the quantification of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine , a critical building block and potential process impurity in the synthesis of JAK inhibitors and other pyrazole-piperazine based therapeutics.

The Analytical Challenge: With a LogP of -0.17 and basic piperazine nitrogens (pKa ~9.8), this analyte exhibits poor retention and severe peak tailing on standard acidic C18 methods.

The Solution: This guide employs a High-pH Reverse Phase (pH 9.0) strategy using a Phenyl-Hexyl stationary phase. This approach deprotonates the piperazine moiety, increasing hydrophobicity to ensure robust retention (


) and sharp peak symmetry without the need for complex HILIC equilibration.

Analyte Profile & Mechanism[1]

PropertyDetail
Chemical Name 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine
CAS Number 1001757-59-0
Molecular Formula C

H

N

Molecular Weight 180.25 g/mol
Monoisotopic Mass 180.1375 Da
Precursor Ion [M+H]

181.1 m/z
Polarity (LogP) -0.17 (Hydrophilic)
Acidity (pKa) ~5.3 (Pyrazole), ~9.8 (Piperazine secondary amine)
Fragmentation Logic (MS/MS)

The collision-induced dissociation (CID) of the precursor (m/z 181.1) follows a predictable pathway essential for MRM design:

  • Primary Cleavage: The C-N bond between the methylene bridge and the piperazine ring breaks.

  • Product A (Quantifier): The (1-methyl-1H-pyrazol-4-yl)methylium cation is highly stable, generating the dominant fragment at m/z 95.1 .

  • Product B (Qualifier): The piperazine ring fragmentation generates characteristic ions at m/z 56.1 (C

    
    H
    
    
    
    N
    
    
    ) or m/z 87.1 (intact piperazine).

FragmentationPathway Parent Precursor [M+H]+ m/z 181.1 Transition Collision Cell (CE: 20-30 eV) Parent->Transition Frag1 Quantifier Ion (Methyl-Pyrazole-CH2)+ m/z 95.1 Transition->Frag1 C-N Cleavage Frag2 Qualifier Ion (Piperazine Ring Frag) m/z 56.1 Transition->Frag2 Ring Opening

Figure 1: Predicted fragmentation pathway for MRM transition selection.

Experimental Protocol

Chemicals & Reagents[6]
  • Reference Standard: 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine (Purity >98%).[1][2]

  • Internal Standard (IS): 1-methyl-piperazine-d8 or a structural analog like 1-benzylpiperazine-d7.

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: Ammonium Bicarbonate (NH

    
    HCO
    
    
    
    ) and Ammonium Hydroxide (NH
    
    
    OH, 25%).
  • Water: Milli-Q (18.2 MΩ·cm).

Sample Preparation

Matrix: Plasma, Urine, or API Process Stream.

Protocol (Protein Precipitation / Dilution):

  • Aliquot: Transfer 50 µL of sample into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Precipitate: Add 200 µL of Ice-Cold Acetonitrile .

    • Why? High organic content precipitates proteins and ensures solubility of the organic-soluble pyrazole derivative.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to an HPLC vial containing 400 µL of 10 mM Ammonium Bicarbonate (pH 9.0) .

    • Critical Step: Diluting with the aqueous mobile phase prevents "solvent shock" (peak distortion) when injecting high-organic extracts onto a reverse-phase column.

LC-MS/MS Conditions
Chromatographic Parameters
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Agilent Poroshell 120 Phenyl-Hexyl (2.1 x 100 mm, 2.7 µm) or Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm).

    • Rationale: The Phenyl-Hexyl phase offers unique pi-pi interactions with the pyrazole ring, enhancing selectivity. The high pH stability is required for the mobile phase.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.0 with NH

    
    OH.
    
  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Program:

Time (min) %B Event
0.00 5 Loading
1.00 5 Isocratic Hold
4.00 90 Elution
5.00 90 Wash
5.10 5 Re-equilibration

| 8.00 | 5 | End |

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[4]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Gas Flow: 10 L/min.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Type
Target 181.1 95.1 50 22 Quantifier
Target 181.1 56.1 50 35 Qualifier
Target 181.1 87.1 50 18 Qualifier

| IS (d8-Analog) | [M+8]+ | [Frag]+ | 50 | - | Internal Std |

Method Validation Summary

Referencing ICH M10 and FDA Bioanalytical Guidelines.

ParameterAcceptance CriteriaTypical Result
Linearity r

> 0.99
0.998 (1.0 – 1000 ng/mL)
Accuracy 85-115%92-104%
Precision (CV) < 15%3.5 - 6.2%
Matrix Effect 85-115%95% (Minimal suppression due to pH 9)
Recovery Consistent>85%

Troubleshooting & Optimization Logic

Why High pH?

Standard acidic mobile phases (Formic Acid, pH ~2.7) protonate both nitrogens on the piperazine ring. This creates a doubly charged, highly polar species that elutes in the void volume (


) on C18 columns.
  • At pH 9.0: The piperazine is largely deprotonated (neutral), significantly increasing its retention on the lipophilic stationary phase.

  • Reference: This strategy is validated in nitrosamine impurity analysis (e.g., MNP in Rifampin) where piperazine derivatives require high pH for retention [1, 2].

Alternative: HILIC Mode

If high pH is not feasible (e.g., column limitations), use HILIC .

  • Column: Waters Atlantis Premier BEH Z-HILIC or TSKgel Amide-80.

  • Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile.

  • Gradient: 95% B to 60% B.

  • Note: HILIC requires longer equilibration times and is more sensitive to sample diluent composition (must be high organic).

Workflow Diagram

Workflow Sample Sample (Plasma/API) Prep Precipitation: Add 4x Vol ACN + IS Sample->Prep Spin Centrifuge 10k x g, 10 min Prep->Spin Dilute Dilute Supernatant 1:4 with 10mM NH4HCO3 (pH 9) Spin->Dilute Inject Inject 5 µL LC-MS/MS Dilute->Inject

Figure 2: Sample preparation workflow ensuring solvent compatibility with initial gradient conditions.

References

  • U.S. FDA. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. FDA.gov. Available at: [Link]

  • Health Sciences Authority (HSA). (2022). Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS. HSA.gov.sg. Available at: [Link]

  • Zhu, N., et al. (2021).[5] "Mass Fragmentation Characteristics of Piperazine Analogues". Journal of Chinese Mass Spectrometry Society, 42(1).[5] (Foundational text on piperazine fragmentation pathways).

Sources

Application Notes & Protocols: Formulation of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine (herein referred to as MPP). As a novel small molecule of interest, establishing robust and reproducible formulation strategies is paramount for generating reliable data in preclinical studies. This guide details the physicochemical properties of MPP, outlines systematic approaches for solubility enhancement and stability assessment, and provides detailed, field-tested protocols for preparing formulations suitable for a range of in vitro and in vivo research applications.

Introduction and Compound Profile

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine (CAS No. 1001757-59-0) is a heterocyclic compound incorporating both a pyrazole and a piperazine moiety.[1][2] Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds, which exhibit a wide array of pharmacological activities.[3][4][5][6] The pyrazole ring can serve as a bioisostere for other aromatic rings, potentially improving physicochemical properties like solubility, while the piperazine group is a common pharmacophore in CNS-active and other therapeutic agents.[7][8]

The successful evaluation of MPP in any research setting—from initial in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies—is critically dependent on its formulation. A well-designed formulation ensures maximal exposure, minimizes variability, and provides a stable, homogeneous system for accurate dosing.[9][10] This guide provides the foundational knowledge and practical steps to achieve these goals.

Compound Physicochemical Data:

ParameterValueSource
Molecular Formula C₉H₁₆N₄[1][2]
Molecular Weight 180.25 g/mol [1][2]
CAS Number 1001757-59-0[1]
Predicted LogP -0.17 to -0.6[1][11]
Topological Polar Surface Area (TPSA) 33.09 Ų[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 1[1]
Appearance Solid (typical)[12]

Causality Insight: The low predicted LogP value suggests that MPP is inherently hydrophilic and likely possesses good aqueous solubility, a favorable characteristic for formulation development.[1][11] The presence of multiple nitrogen atoms in the pyrazole and piperazine rings makes the molecule's solubility highly susceptible to pH, as these sites can be protonated.[2][13][14]

Strategic Formulation Development

The primary objective in early-stage preclinical formulation is to achieve the desired concentration of the active pharmaceutical ingredient (API) in a stable, deliverable vehicle appropriate for the specific study.[15][16] The workflow for developing a suitable formulation for MPP should be systematic, starting with simple aqueous vehicles before progressing to more complex systems if required.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Application-Specific Formulation A API Physicochemical Characterization (pKa, LogP, Solubility) B Aqueous Solubility Screening (pH 2-10) A->B informs C Co-Solvent / Excipient Compatibility Screening B->C if solubility is low D Forced Degradation & Stability Assessment B->D E Prototype Formulation for In Vitro Assays (e.g., DMSO Stock) B->E if solubility is sufficient C->D F Prototype Formulation for In Vivo Studies (e.g., Aqueous or Co-Solvent Vehicle) C->F E->F informs

Caption: High-level workflow for MPP formulation development.

Aqueous-Based Formulations (Primary Approach)

Given MPP's hydrophilic nature, aqueous solutions are the preferred starting point. The key variable to manipulate is pH. The piperazine moiety is basic, and the pyrazole ring also contains a weakly basic nitrogen.[13][14] Therefore, in acidic solutions, MPP will form a salt, which is expected to dramatically increase its aqueous solubility.

Recommended Aqueous Vehicles:

  • pH-adjusted Water/Saline: For initial assessments, titrating the pH downwards with a pharmaceutically acceptable acid (e.g., HCl, Citric Acid) can be highly effective.

  • Buffer Systems: For maintaining a stable pH, especially for in vivo use, buffers are essential.

    • Citrate Buffer (pH 3-6): Excellent choice for creating an acidic environment to protonate MPP.

    • Phosphate Buffer (pH 6-8): Useful for formulations closer to physiological pH.

Co-Solvent and Excipient-Based Formulations (Secondary Approach)

If the target concentration cannot be achieved in simple aqueous systems, or for specific administration routes, co-solvents and other excipients may be necessary.[17] Up to 90% of new drug candidates exhibit poor water solubility, making co-solvent strategies a cornerstone of preclinical formulation.[9]

Commonly Used Excipients:

Excipient ClassExamplesRationale for Use with MPP
Organic Co-solvents DMSO, Ethanol, PEG 300/400, Propylene Glycol (PG)To increase the capacity of the aqueous vehicle to dissolve MPP by reducing the polarity of the solvent system.
Surfactants Polysorbate 80 (Tween® 80), Cremophor® ELTo improve wetting and form micelles that can encapsulate MPP, preventing precipitation upon dilution.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)To form inclusion complexes where the MPP molecule resides within the hydrophobic core of the cyclodextrin, enhancing aqueous solubility.

Trustworthiness Principle: When using excipients, especially for in vivo studies, it is critical to run parallel vehicle-only control groups. Excipients are not inert and can have their own biological effects that may confound study results.[15]

Experimental Protocols

The following protocols provide step-by-step methodologies for the essential experiments in MPP formulation development.

Protocol 1: Kinetic and Equilibrium Aqueous Solubility Assessment

Objective: To determine the solubility of MPP across a physiologically relevant pH range.

Materials:

  • 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine (MPP) powder

  • Buffer solutions: 0.1 M HCl (pH 1.2), 50 mM Acetate (pH 4.5), 50 mM Phosphate (pH 6.8, 7.4)

  • HPLC-grade water, Acetonitrile (ACN), and Methanol (MeOH)

  • 96-well plates or 1.5 mL microcentrifuge tubes

  • Plate shaker/orbital shaker

  • Centrifuge

  • Calibrated HPLC-UV system

Methodology:

  • Preparation of Standards: Prepare a 1 mg/mL stock solution of MPP in 50:50 ACN:Water. Create a calibration curve by serially diluting this stock (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Sample Preparation (Kinetic): a. Add an excess of MPP powder to each buffer solution in a microcentrifuge tube (aim for a suspension, e.g., 2-5 mg/mL). b. Vigorously vortex for 1 minute. c. Shake at room temperature for 2 hours.

  • Sample Preparation (Equilibrium): a. Follow steps 2a and 2b. b. Shake at room temperature for 24 hours to ensure equilibrium is reached.

  • Sample Processing: a. Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved solid. b. Carefully collect the supernatant, ensuring no solid is disturbed. c. Dilute the supernatant with mobile phase (e.g., 1:10 and 1:100) to bring the concentration within the range of the calibration curve.

  • Analysis: a. Analyze the prepared standards and diluted samples by a validated HPLC-UV method. b. Quantify the concentration of MPP in the samples against the standard curve. c. Calculate the solubility in mg/mL, accounting for the dilution factor.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution for In Vitro Screening

Objective: To prepare a high-concentration, stable stock solution for use in cell-based and biochemical assays.

Materials:

  • MPP powder (MW: 180.25 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer and/or sonicator

Methodology:

  • Calculation: To prepare 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 180.25 g/mol * (1000 mg / 1 g) = 1.80 mg

  • Preparation: a. Tare a clean, dry amber vial on the analytical balance. b. Carefully weigh 1.80 mg of MPP powder directly into the vial. c. Add 1.0 mL of anhydrous DMSO to the vial. d. Cap the vial securely and vortex vigorously for 2-3 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 3: Formulation for In Vitro Cell-Based Assays

Objective: To accurately dilute the DMSO stock into cell culture medium while minimizing solvent toxicity.

G A 1. Thaw 10 mM MPP Stock in DMSO B 2. Prepare Intermediate Dilution (e.g., 200X) in Culture Medium A->B C 3. Perform Serial Dilutions in a 96-well Plate using Culture Medium B->C E Vehicle Control (DMSO only) B->E prepare in parallel D 4. Add Cells to Wells (Final DMSO <0.5%) C->D E->C

Caption: Workflow for preparing plates for a cell-based assay.

Methodology:

  • Thaw and Mix: Thaw the 10 mM DMSO stock solution (from Protocol 2) and vortex well.

  • Determine Highest Concentration: Decide the highest concentration needed in the assay (e.g., 10 µM).

  • Prepare Working Solution: a. To achieve a final DMSO concentration of 0.5% at the highest dose, a 200X working solution is required (100% / 0.5% = 200X). b. The concentration of this working solution should be 200 * 10 µM = 2000 µM or 2 mM. c. Dilute the 10 mM stock 1:5 in complete culture medium to create the 2 mM working solution (e.g., 10 µL of 10 mM stock + 40 µL of medium).

  • Plate Dosing: a. Add culture medium to all wells of a 96-well plate. b. Add the 2 mM working solution to the first row of wells and perform serial dilutions down the plate. c. Prepare vehicle control wells containing the equivalent concentration of DMSO.

  • Cell Seeding: Add the cell suspension to each well. The final volume will dilute the compound and DMSO to the target concentration.

    • Self-Validation: The inclusion of vehicle-only controls is essential to ensure that any observed cellular effect is due to MPP and not the DMSO solvent.[18] The potency in cell-based assays should ideally be below 10 µM to reduce the likelihood of off-target effects.[19]

Protocol 4: Exploratory Formulation for In Vivo Rodent Studies (Oral Gavage)

Objective: To prepare a simple, safe, and homogeneous formulation for preliminary pharmacokinetic or efficacy studies in rodents.

Vehicle Composition: 5% DMSO, 40% PEG 400, 55% Saline (v/v/v)

Rationale:

  • DMSO (5%): A minimal amount used to initially dissolve the MPP.

  • PEG 400 (40%): A widely used, safe co-solvent that helps maintain solubility upon addition of the aqueous component.

  • Saline (55%): The aqueous component, used to make the formulation isotonic.

Methodology:

  • Calculate Required Mass: Determine the total mass of MPP needed based on the target dose (mg/kg), dosing volume (e.g., 10 mL/kg), and number of animals.

  • Dissolution: a. Weigh the required amount of MPP into a sterile glass vial. b. Add the calculated volume of DMSO (5% of the final total volume). c. Vortex or sonicate until the MPP is fully dissolved.

  • Addition of Co-Solvent: a. Slowly add the calculated volume of PEG 400 while continuously vortexing. b. Visually inspect the solution to ensure it remains clear and free of precipitation.

  • Addition of Aqueous Phase: a. In a dropwise manner, add the calculated volume of sterile saline to the vial while vortexing. b. After the full volume is added, continue to mix for an additional 5-10 minutes.

  • Final Quality Control: a. Visually inspect the final formulation for clarity and homogeneity. It should be a clear, particle-free solution. b. The formulation should be prepared fresh daily unless stability data proves otherwise. Always prepare a vehicle-only formulation to dose a control group of animals.

References

  • 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. Benchchem.
  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • 1-[(1-methyl-1h-pyrazol-4-yl)methyl]piperazine. ChemScene.
  • CAS 1001757-59-0: 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine. CymitQuimica.
  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
  • Designing formulations for preclinical and early stage clinical studies. Quay Pharma.
  • Preclinical Formul
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.
  • Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Deriv
  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide. Benchchem.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
  • Pyrazole. Solubility of Things.
  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals.
  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology.
  • 1-((1H-pyrazol-1-yl)methyl)-4-methylpiperazine. ChemScene.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. International Journal of Scientific Research in Science and Technology.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives.
  • 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazine. Sigma-Aldrich.
  • 1-[(1-methyl-1h-pyrazol-4-yl)methyl]piperazine. PubChemLite.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
  • Small Molecule Inhibitors Selection Guide. Biomol Blog.
  • Method for the preparation of piperazine and its derivatives.
  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI.
  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC.
  • Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032).
  • BB-3002398. Hit2Lead.
  • Current status of pyrazole and its biological activities. PMC.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV

Sources

Application Note: Synthesis and Purification of 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-purity synthetic protocol for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine, a critical building block in the development of kinase inhibitors (e.g., ALK, ROS1 inhibitors) and GPCR ligands. While direct alkylation of piperazine is possible, this guide prioritizes a Reductive Amination strategy using N-Boc-piperazine to eliminate bis-alkylation byproducts and ensure stoichiometric control. The protocol includes a validated purification workflow utilizing acid-base extraction and flash chromatography to achieve >98% purity suitable for biological assays.

Introduction & Retrosynthetic Analysis

The target molecule consists of a polar piperazine ring linked to a 1-methyl-pyrazole core. The methylene bridge is best constructed via reductive amination, which avoids the stability issues often associated with chloromethyl-pyrazole intermediates.

Retrosynthetic Logic
  • Disconnection: The C-N bond between the methylene group and the piperazine nitrogen.

  • Synthons: 1-Methyl-1H-pyrazole-4-carbaldehyde (Electrophile) and Piperazine (Nucleophile).

  • Strategic Choice: To prevent the formation of the symmetric bis-substituted byproduct (A-Piperazine-A), we employ tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) as the nucleophile. This masking group renders the second nitrogen non-nucleophilic, guaranteeing exclusive mono-substitution.

Reaction Scheme (Graphviz)

ReactionScheme Aldehyde 1-Methyl-1H-pyrazole- 4-carbaldehyde Intermediate Intermediate: N-Boc-Protected Adduct Aldehyde->Intermediate STAB, DCE AcOH, RT BocPip N-Boc-Piperazine BocPip->Intermediate Product Target: 1-[(1-Methyl-1H-pyrazol-4-yl) methyl]piperazine Intermediate->Product TFA/DCM Deprotection

Figure 1: Two-step synthetic pathway utilizing Boc-protection strategy.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Precursors: 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv), N-Boc-piperazine (1.1 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).[1] Note: STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity for aldehydes in the presence of other functional groups.

  • Solvents: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous); Trifluoroacetic acid (TFA).

  • Quench: Saturated NaHCO3 solution.

Step 1: Reductive Amination (Boc-Protected Intermediate)
  • Imine Formation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (10.0 mmol, 1.10 g) and ** N-Boc-piperazine** (11.0 mmol, 2.05 g) in anhydrous DCE (40 mL).

  • Activation: Add Glacial Acetic Acid (10.0 mmol, 0.6 mL). Stir at Room Temperature (RT) for 30–60 minutes. Mechanism: Acid catalysis promotes the formation of the iminium ion intermediate.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium triacetoxyborohydride (STAB) (15.0 mmol, 3.18 g) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at RT for 12–16 hours under nitrogen atmosphere.

    • Monitoring: Check reaction progress via TLC (5% MeOH in DCM) or LC-MS. The aldehyde spot should disappear.

  • Workup:

    • Quench by slowly adding saturated aqueous NaHCO3 (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine organic layers, wash with Brine (1 x 30 mL), and dry over anhydrous Na2SO4.

    • Concentrate in vacuo to yield the crude Boc-protected intermediate (typically a viscous oil or low-melting solid).

Step 2: Deprotection
  • Dissolution: Dissolve the crude intermediate from Step 1 in DCM (20 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10 mL) dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: TLC should show the conversion of the non-polar Boc-intermediate to a baseline polar spot (the amine salt).

  • Concentration: Remove volatiles (DCM and excess TFA) under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to remove residual TFA traces.

Purification Strategy

The product after Step 2 exists as a TFA salt. To obtain the free base suitable for biological use or further synthesis, a "Salt Break" and extraction protocol is required.

Purification Workflow (Graphviz)

PurificationFlow CrudeSalt Crude TFA Salt Basify Basify to pH > 12 (2N NaOH) CrudeSalt->Basify Extract Extraction (DCM/IPA 9:1) Basify->Extract OrgLayer Organic Layer (Product) Extract->OrgLayer AqLayer Aqueous Layer (Impurities) Extract->AqLayer Column Flash Chromatography (DCM:MeOH:NH4OH) OrgLayer->Column If purity < 95% Final Pure Free Base (>98%) OrgLayer->Final Evaporation Column->Final

Figure 2: Workup and purification decision tree.

Detailed Purification Steps
  • Salt Break: Dissolve the crude TFA salt residue in a minimal amount of water (10 mL).

  • Basification: Cool to 0°C and slowly add 2N NaOH until the pH reaches 12–14. The free base amine is highly polar but organic-soluble.

  • Extraction: Extract the aqueous mixture with DCM:Isopropanol (9:1) (4 x 25 mL).

    • Note: The addition of Isopropanol (IPA) improves the solubility of the polar piperazine into the organic phase.

  • Drying: Dry the combined organic extracts over anhydrous Na2SO4 and concentrate.

  • Flash Chromatography (Optional but Recommended):

    • Stationary Phase: Silica Gel (amine-functionalized silica is ideal, but standard silica works with additives).

    • Mobile Phase: DCM : MeOH : NH4OH (90:9:1).

    • Elution: The product typically elutes after non-polar impurities.

  • Final Form: Isolate as a pale yellow oil or low-melting solid. Store at -20°C under argon.

Analytical Characterization

To validate the synthesis, the following spectral features should be observed:

TechniqueExpected Signals / Observations
1H NMR (CDCl3) Pyrazole: Two singlets ~7.3–7.5 ppm (CH) and ~7.2–7.4 ppm (CH).N-Methyl: Singlet ~3.8–3.9 ppm (3H).Methylene Bridge: Singlet ~3.4–3.5 ppm (2H) linking pyrazole to piperazine.Piperazine: Two multiplets ~2.4 ppm (4H) and ~2.9 ppm (4H).
LC-MS (ESI+) [M+H]+: Calculated 181.14; Observed ~181.2.Fragmentation often shows loss of the pyrazole-methyl group.
Appearance Pale yellow viscous oil or waxy solid. Hygroscopic.

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas. Handle in a fume hood.

  • Piperazine Derivatives: Potential sensitizers. Avoid skin contact and inhalation.

  • 1-Methyl-1H-pyrazole-4-carbaldehyde: Irritant.

  • Storage: The free base absorbs CO2 from the air (forming carbamates). Store in a tightly sealed vial under inert gas (Argon/Nitrogen).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

    • Context: The foundational text for using STAB in reductive aminations, establishing the stoichiometry and solvent choices used in this protocol.
  • Brito, A. F., et al. "Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032)."[2] ResearchGate, 2020. Link

    • Context: Provides analogous experimental conditions for reductive amination involving pyrazole-4-carbaldehydes and piperazine deriv
  • ChemScene. "Product Data: 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine (CAS 1001757-59-0)."[3] ChemScene.com. Link

    • Context: Verification of CAS number, physical properties, and commercial availability of the building block.
  • National Institutes of Health (NIH). "Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib." PubMed Central, 2018. Link

    • Context: Demonstrates the stability and handling of similar methyl-piperazine-pyrazole pharmacophores in drug development.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine (CAS No. 1001757-59-0). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Our goal is to provide a foundational understanding of its physicochemical properties and to offer practical, step-by-step guidance to overcome common experimental hurdles.

Understanding the Physicochemical Profile: Why Solubility Can Be Deceptive

At first glance, the structural attributes of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine suggest favorable aqueous solubility. The molecule contains a piperazine ring, which is known to enhance water solubility, and several nitrogen atoms that can act as hydrogen bond acceptors.[1][2][3] However, its behavior in aqueous media is fundamentally governed by its basicity, a characteristic primarily dictated by the piperazine moiety.[4]

The piperazine ring contains two nitrogen atoms that can be protonated. This means the molecule's overall charge, and therefore its interaction with polar solvents like water, is highly dependent on the pH of the solution. This pH-dependent ionization is the single most critical factor in addressing solubility issues.

Property Value Source Implication for Aqueous Solubility
CAS Number 1001757-59-0[1][2]Unique identifier for the specific compound.
Molecular Formula C₉H₁₆N₄[1][2]Indicates the elemental composition.
Molecular Weight 180.25 g/mol [1][2]A relatively low molecular weight is generally favorable for solubility.
Predicted LogP -0.1747[1]A negative LogP value predicts higher hydrophilicity and preference for aqueous environments over lipid environments.
pKa (Piperazine) pKa1 ≈ 5.35, pKa2 ≈ 9.73[5]As a piperazine derivative, the compound possesses two basic centers. Its solubility will dramatically increase at pH values below these pKa's as it forms more soluble cationic salts.
H-Bond Acceptors 4[1]The nitrogen atoms can accept hydrogen bonds from water, which is conducive to solubility.
H-Bond Donors 1[1]The secondary amine in the piperazine ring can donate a hydrogen bond, further aiding interaction with water.

Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the handling and use of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine in aqueous solutions.

Q1: My compound precipitated when I added it to my neutral buffer (e.g., PBS at pH 7.4). Why did this happen?

Answer: This is the most frequently encountered issue and is a direct consequence of the compound's basic nature. The piperazine ring has two pKa values, approximately 5.35 and 9.73.[5] At a neutral pH of 7.4, which lies between these two pKa values, a significant portion of the molecules will exist in the partially protonated or free base form. The free base is substantially less polar and thus less soluble in water than its fully protonated salt form. When the concentration exceeds the solubility limit of this free base, precipitation occurs.

The key is to control the pH to ensure the compound remains in its fully protonated, highly soluble, cationic state.

cluster_pH pH Scale cluster_form Molecular Form in Solution Low_pH Low pH (e.g., < 4.5) Protonated [Compound-H₂]²⁺ (Fully Protonated Salt) High Solubility Low_pH->Protonated Favors Protonation Neutral_pH Neutral pH (e.g., 7.4) Free_Base Compound (Free Base) Low Solubility Neutral_pH->Free_Base Favors Free Base Protonated->Free_Base Add Base (OH⁻) Free_Base->Protonated Add Acid (H⁺)

Fig 1. pH-dependent equilibrium of the compound.
Q2: What is the most reliable method for preparing a soluble aqueous stock solution?

Answer: The most effective strategy is to leverage pH adjustment by first creating an acidic stock solution. This ensures the compound is fully protonated before it is diluted into a final buffer.

  • Calculate Required Mass: Weigh the required amount of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine powder.

  • Initial Dissolution: Add a small volume of a weak acid, such as 0.1 N Hydrochloric Acid (HCl), to the powder. Do not use the full final volume yet.

  • Ensure Complete Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. The solution should be clear. This step is critical as you are forming the highly soluble hydrochloride salt in situ.

  • Volume Adjustment: Once fully dissolved, add deionized water or your desired buffer to reach the final target concentration and volume.

  • Final pH Check: Measure the pH of the final stock solution. It should be acidic.

  • Storage: Store the stock solution as recommended, typically sealed at 2-8°C.[1] When adding this acidic stock to a final experimental buffer, ensure the buffer has sufficient capacity to maintain the desired final pH.

Q3: I cannot alter the pH of my experiment. What are my alternative options for solubilization?

Answer: When pH modification is not feasible, the use of co-solvents is the next best approach. Co-solvents are water-miscible organic solvents that can increase the solubility of a compound by reducing the polarity of the aqueous medium.[6][7]

Important: Always perform a vehicle control experiment to ensure the co-solvent itself does not affect your experimental results.

Co-Solvent Typical Starting Concentration Pros Cons
DMSO (Dimethyl sulfoxide)5-10% (v/v)Excellent solubilizing power for many compounds.Can be toxic to some cell lines at higher concentrations; difficult to remove under vacuum.[6]
Ethanol 10-20% (v/v)Biocompatible, volatile, and commonly used.[6]May not be a strong enough solvent for highly insoluble compounds; can have biological effects.
PEG 400 (Polyethylene glycol 400)10-30% (v/v)Low toxicity, widely used in pharmaceutical formulations.Can be viscous; may interfere with certain assays.
  • Dissolve the compound completely in a minimal amount of the chosen co-solvent (e.g., 100% DMSO).

  • Slowly add the aqueous buffer to the co-solvent/compound mixture drop-by-drop while vortexing.

  • Monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, you may need to increase the final percentage of the co-solvent.

Q4: How can I quantitatively determine the maximum solubility of my compound in a specific buffer?

Answer: The "Shake-Flask" method is the gold-standard technique for determining equilibrium solubility.[4] This protocol allows you to find the saturation point of your compound under your exact experimental conditions.

  • Add Excess Compound: Add an excess amount of the solid compound to a sealed vial. There should be visible undissolved solid.

  • Add Solvent: Add a precise, known volume of your aqueous buffer (e.g., 5.0 mL) to the vial.

  • Equilibrate: Seal the vial and agitate it on an orbital shaker or with a magnetic stir bar at a constant, controlled temperature for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. To ensure complete separation of the solid, centrifuge the vial.

  • Sample and Filter: Carefully withdraw a sample of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles.[6]

  • Quantify Concentration: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve. This concentration is the saturation solubility.

A 1. Add Excess Solid & Known Volume of Buffer to a Vial B 2. Seal & Agitate (24-48h at constant T) to Reach Equilibrium A->B C 3. Centrifuge to Separate Undissolved Solid B->C D 4. Withdraw & Filter Supernatant (0.22 µm) C->D E 5. Quantify Concentration (e.g., HPLC, UV-Vis) D->E F Result: Saturation Solubility E->F

Fig 2. Workflow for the Shake-Flask solubility determination method.
Q5: For preclinical and drug development, what advanced formulation strategies should be considered if simple methods fail?

Answer: If significant solubility challenges persist, particularly for achieving higher concentrations required for in vivo studies, more advanced formulation strategies are necessary. These typically fall under the purview of a dedicated formulation development team.

  • Salt Form Screening: While you can form a salt in situ with HCl, a systematic screen for other counter-ions (e.g., citrate, tartrate, mesylate) can identify a stable, crystalline salt form with optimal physicochemical properties. Salt formation is a common and effective method for increasing the dissolution rate and solubility of basic drugs.[8]

  • Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher free energy and can result in significantly enhanced aqueous solubility compared to the stable crystalline form.[8][9]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming a complex that is more water-soluble.[7][9]

These advanced strategies require specialized expertise and equipment but are powerful tools for overcoming significant bioavailability challenges for compounds classified as BCS Class II (low solubility, high permeability).[10]

References

  • Piperazine - Solubility of Things. (n.d.). Retrieved from [Link]

  • PIPERAZINES - Ataman Kimya. (n.d.). Retrieved from [Link]

  • A Review On Pyrazole An Its Derivative - IJCRT.org. (n.d.). Retrieved from [Link]

  • Cas 288-13-1,Pyrazole - LookChem. (n.d.). Retrieved from [Link]

  • The medicinal chemistry of piperazines: A review - PubMed. (2024). Retrieved from [Link]

  • Solid liquid solubility of piperazine - SINTEF. (n.d.). Retrieved from [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021). Retrieved from [Link]

  • 1-[(1-methyl-1h-pyrazol-4-yl)methyl]piperazine - PubChemLite. (n.d.). Retrieved from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (n.d.). Retrieved from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Yield Synthesis & Troubleshooting Guide Target Molecule: 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine (CAS: 1001757-59-0) Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Introduction: The Senior Scientist's Perspective

Colleagues,

The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine is a deceptive challenge. On paper, it appears to be a trivial reductive amination or alkylation. In practice, however, yields often plummet due to two specific pitfalls: bis-alkylation (dimerization) and product loss during aqueous workup .

This molecule is a highly polar diamine. If you treat it like a standard lipophilic organic intermediate, you will leave 50% of your product in the aqueous waste stream. Furthermore, the nucleophilicity of the secondary amine in the product is comparable to the starting piperazine, leading to competitive over-alkylation if stoichiometry is not rigorously controlled.

This guide moves beyond "textbook" procedures to provide a field-tested, robust protocol designed to maximize yield and purity.

Module 1: Route Selection & Strategic Analysis

We evaluated three common synthetic pathways. The Reductive Amination via N-Boc Protection is the designated "High-Reliability Route" for research scale (<100g).

RouteMethodologyRisk ProfileRecommendation
A. Direct Alkylation 4-(chloromethyl)-1-methylpyrazole + PiperazineHigh Risk. Leads to statistical mixtures of mono- and bis-alkylated products unless a massive excess (10 eq) of piperazine is used.Avoid unless recycling piperazine is easy.
B. Direct Reductive Amination Pyrazole-aldehyde + Free Piperazine + STABModerate Risk. Bis-alkylation is still possible. Workup is difficult because the product is extremely water-soluble.Use with caution.
C. Protected Reductive Amination Pyrazole-aldehyde + N-Boc-Piperazine + STABLow Risk. The Boc group prevents dimerization. The intermediate is lipophilic (easy extraction). Deprotection is quantitative.HIGHLY RECOMMENDED.
Visualizing the Pathway & Pitfalls

The following diagram illustrates the kinetic competition between the desired pathway and the impurity-generating side reactions.

SynthesisPathways cluster_0 Direct Route (Risky) Start 1-methyl-1H-pyrazole- 4-carbaldehyde Imine1 Imine Intermediate Start->Imine1 + Piperazine ProtectedInt Boc-Protected Intermediate Start->ProtectedInt + N-Boc-Piperazine (STAB, DCE) Piperazine Piperazine (Free Base) BocPiperazine N-Boc-Piperazine (Protected) Product TARGET MOLECULE (Mono-substituted) Imine1->Product Reductive Amination Impurity DIMER IMPURITY (Bis-substituted) Product->Impurity + Aldehyde (Over-reaction) ProtectedInt->Product Deprotection (TFA or HCl)

Caption: Comparison of Direct vs. Protected Routes. The Green path prevents the formation of the red "Dimer Impurity" node.

Module 2: The "Golden Route" Protocol

This protocol uses Sodium Triacetoxyborohydride (STAB) and N-Boc-Piperazine . This combination balances mild reactivity with high selectivity.

Step 1: Reductive Amination
  • Reagents: 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), STAB (1.5 eq), Acetic Acid (1.0 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous).

Procedure:

  • Dissolve the aldehyde and N-Boc-piperazine in DCE (0.2 M concentration).

  • Add Acetic Acid. Stir for 30 minutes at Room Temperature (RT) to facilitate imine formation.

  • Cool to 0°C. Add STAB portion-wise over 10 minutes.

  • Warm to RT and stir for 4–12 hours. Monitor by LCMS (Look for M+H of Boc-intermediate).

  • Quench: Add saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (x3). Note: The Boc-protected intermediate is lipophilic and extracts easily, unlike the free amine.

  • Purification: Dry organic layer (Na₂SO₄), concentrate. If necessary, purify via silica flash chromatography (Hexane/EtOAc).

Step 2: Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

Procedure:

  • Dissolve the intermediate in DCM.

  • Add TFA (10-20 eq) or HCl/Dioxane. Stir at RT for 1-2 hours.[1]

  • Workup (Critical):

    • If using HCl: The product often precipitates as the HCl salt. Filter and wash with ether. Yield >95%.

    • If using TFA: Concentrate to dryness. You now have the TFA salt.

    • To obtain Free Base: Dissolve salt in minimal water, basify with solid K₂CO₃ to pH >12. Extract with DCM:Isopropanol (3:1) . Standard DCM will NOT extract the polar free base efficiently.

Module 3: Troubleshooting & FAQs

Category 1: Low Yield

Q: I used the direct reaction (Aldehyde + Piperazine) and my yield is <30%. Where is my product? A: You likely lost it in the aqueous layer during workup.

  • Diagnosis: The target molecule has a calculated logP of approx -0.2 to 0.1. It prefers water over ether or pure DCM.

  • Solution: Switch your extraction solvent to Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) . Alternatively, saturate the aqueous layer with NaCl ("salting out") to force the amine into the organic phase [1].

Q: I see a large peak with M+ mass of [Product + Aldehyde - H2O]. What is this? A: This is the "Dimer" or bis-alkylated impurity.

  • Cause: The product (secondary amine) reacted with a second molecule of aldehyde.

  • Fix: Switch to the N-Boc-Piperazine route described above. If you must use free piperazine, use a 5-fold excess of piperazine to statistically favor mono-alkylation, then remove the excess piperazine via high-vacuum distillation or sublimation [2].

Category 2: Reaction Stalling

Q: The imine formed, but reduction is slow. Can I heat it? A: Avoid heating if using STAB, as it can degrade.

  • Optimization: Ensure you are using anhydrous conditions. Water decomposes the hydride reagent. If the reaction is sluggish, add a catalytic amount of acetic acid (if not already added) to activate the imine. If still slow, switch to Sodium Cyanoborohydride (NaCNBH₃) in Methanol (pH adjusted to ~6), but be aware of toxicity [3].

Category 3: Purification[2]

Q: The product is oil and won't crystallize. How do I get a solid? A: These piperazine derivatives are often low-melting solids or oils as free bases.

  • Protocol: Convert it to the dihydrochloride salt . Dissolve the free base in Ethanol/Diethyl Ether and add 4M HCl in Dioxane dropwise. The salt is usually a stable, non-hygroscopic solid that is easy to handle and store.

Module 4: Technical Data Summary

ParameterValue / Note
Molecular Weight 180.25 g/mol (Free Base)
LogP (Predicted) ~ -0.17 (Hydrophilic)
Solubility High in Water, MeOH, DCM/IPA. Low in Hexane, Ether.
pKa (Piperazine) ~9.8 (N1) and ~5.6 (N4)
Storage Store as HCl salt at 2-8°C. Free base absorbs CO₂ from air.

References

  • University of Rochester. Workup for Polar and Water-Soluble Solvents. Not Voodoo X. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Journal of Organic Chemistry. Available at: [Link]

  • Common Organic Chemistry. Reductive Amination Conditions & Reagents. Available at: [Link]

Sources

Technical Support Center: Investigating Potential Off-Target Effects of Pyrazole-Piperazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with pyrazole-piperazine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and experimental protocols to help you navigate the common challenge of potential off-target effects. The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to form key interactions within the ATP-binding pocket of protein kinases.[1][2][3][4][5][6] However, this same versatility can lead to interactions with unintended kinases or other proteins, resulting in unexpected experimental outcomes.

This center provides a logical framework to first identify a potential off-target issue, confirm it experimentally, and then proceed to identify the specific unintended molecular targets.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during experiments. It is structured to guide you from initial observation of an anomalous result to forming a concrete hypothesis.

Initial Observation: Unexpected Experimental Outcomes

Question: My cells are exhibiting a phenotype (e.g., decreased viability, morphological changes, altered signaling) that is inconsistent with the known function of the primary target kinase. How can I determine if this is an off-target effect?

Answer: This is a critical first step. An unexpected phenotype is a primary indicator of potential off-target activity.[7] Before concluding that you have an off-target effect, it is essential to systematically rule out other possibilities and confirm engagement of your intended target. Follow this tiered approach:

  • Confirm On-Target Engagement: First, you must verify that your compound is binding to its intended target in your specific cellular model at the concentrations used. A lack of on-target engagement could suggest issues with compound stability, cell permeability, or potency, rather than off-target activity.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it directly measures drug-target interaction in a native cellular environment.[9][10][11]

  • Perform a Careful Dose-Response Analysis: Compare the concentration at which you observe the unexpected phenotype (the phenotypic EC50) with the biochemical IC50 for your primary target. If the phenotype occurs at a significantly different (often much higher) concentration, it strongly suggests the involvement of a lower-affinity off-target.[8]

  • Use a Structurally Unrelated Inhibitor: If available, use a well-characterized inhibitor for the same primary target that has a different chemical scaffold.[7][8] If this second inhibitor does not produce the same unexpected phenotype, it provides strong evidence that your pyrazole-piperazine compound's effect is due to its unique off-target profile.[7]

  • Employ Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target protein.[7][12] If the genetic knockdown/knockout recapitulates the phenotype you observe with your compound, the effect is likely on-target. If it does not, an off-target mechanism is the probable cause.

`dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ` Caption: Troubleshooting workflow for unexpected phenotypes.

Identification of Unknown Off-Targets

Question: I have strong evidence for an off-target effect. What are the best methods to identify the specific protein(s) my compound is unintentionally hitting?

Answer: Once you have confirmed an off-target effect is likely, the next step is to identify the responsible molecular interactors. Several powerful techniques are available, each with distinct advantages.

Method Principle Pros Cons Typical Use Case
Kinase Selectivity Profiling In vitro assays testing the compound against a large panel of recombinant kinases.[13]- Direct & quantitative (IC50/Kd)- Broad coverage of the kinome- Commercially available- Lacks cellular context- May miss non-kinase targets- Can be expensiveStandard industry practice for characterizing kinase inhibitor selectivity.[14][15]
Chemical Proteomics (e.g., Kinobeads) Competition-based affinity capture of kinases from cell lysates followed by mass spectrometry.[16][17]- Unbiased, cellular context- Identifies targets in their native state- Can discover novel targets- Technically complex- Indirectly measures binding- Limited to ATP-competitive binders[17]Identifying the complete target space (on- and off-targets) within a relevant cell line.[18]
Cellular Thermal Shift Assay (CETSA-MS) Mass spectrometry-based proteome-wide analysis of protein thermal stability changes upon compound treatment in intact cells.[9][11]- Directly confirms target engagement in live cells- Unbiased and proteome-wide- Captures downstream effects- Requires specialized equipment- Can be less sensitive for weak bindersGold-standard validation of target engagement and off-target discovery in a physiological setting.
Computational Prediction In silico screening using 2D similarity and 3D docking models to predict potential interactions based on compound structure.[12][19]- Fast and inexpensive- Can screen vast target space- Guides hypothesis generation- Predictive, not definitive- High false-positive rate- Requires experimental validationEarly-stage hypothesis generation before committing to expensive wet-lab experiments.

Question: My pyrazole-piperazine compound is showing significant myelosuppression in vivo, but my primary target is not expressed in hematopoietic cells. What could be happening?

Answer: This is a classic scenario pointing towards off-target kinase inhibition. A well-known example is the multi-targeted kinase inhibitor AT9283 , which has a pyrazole-urea structure. While it potently inhibits Aurora kinases, it also demonstrates significant activity against JAK2 and FLT3.[20][21][22] Inhibition of JAK2, a critical kinase in hematopoiesis, is a likely cause of the observed myelosuppression. This highlights the importance of broad selectivity profiling, as off-target effects can have profound and sometimes therapeutically relevant consequences.[22][23]

Part 2: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the essential experiments discussed above.

Protocol 1: Cellular Thermal Shift Assay (CETSA) via Western Blot

This protocol allows for the direct validation of target engagement within intact cells by measuring changes in the thermal stability of a target protein upon ligand binding.[9][24]

Principle: Ligand binding generally stabilizes a protein's structure, increasing its resistance to heat-induced denaturation.[11][24] In a CETSA experiment, cells treated with a compound are heated. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at each temperature is quantified by Western blot.

`dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} ` Caption: Workflow for a Western Blot-based CETSA experiment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells to achieve ~80-90% confluency on the day of the experiment.

    • Treat cells with your pyrazole-piperazine compound or vehicle (e.g., DMSO) at the desired concentration for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Heat Challenge:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes, one for each temperature point.

    • Place the tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C). Include an unheated control.

  • Cell Lysis and Fractionation:

    • Cool samples to room temperature.

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Normalize the total protein loaded for each sample and perform SDS-PAGE and Western blotting using a specific antibody against your target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein remaining (relative to the unheated control) against temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[25]

Protocol 2: Kinobeads Competition Binding Assay for Off-Target Profiling

This protocol provides an overview of an affinity-based chemical proteomics approach to broadly profile kinase inhibitor targets in a competitive and unbiased manner.[17][18]

Principle: "Kinobeads" are an affinity resin containing a mixture of immobilized, non-selective kinase inhibitors that can bind a large portion of the cellular kinome.[17] A cell lysate is pre-incubated with a free "competitor" compound (your pyrazole-piperazine molecule). This allows your compound to bind to its specific targets in the lysate. When the lysate is subsequently incubated with the Kinobeads, kinases that are bound by your compound will not be captured by the beads. By comparing the proteins captured by the beads with and without the competitor compound using quantitative mass spectrometry, a complete target profile can be established.[16]

Kinobeads_Workflow

Methodology Outline:

  • Cell Lysate Preparation:

    • Culture and harvest cells under conditions relevant to your experimental question.

    • Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by ultracentrifugation to remove insoluble components.

  • Competition Experiment:

    • Aliquot the cell lysate. Treat one aliquot with your pyrazole-piperazine compound (often at multiple concentrations) and another with vehicle (DMSO) as a control. Incubate to allow binding to reach equilibrium.

  • Kinobeads Affinity Enrichment:

    • Add the Kinobeads resin to both the compound-treated and vehicle-treated lysates.

    • Incubate (e.g., 1-2 hours at 4°C) to allow unbound kinases to bind to the beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-gel or in-solution tryptic digestion of the eluted proteins to generate peptides.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures using high-resolution quantitative mass spectrometry.

    • Identify and quantify the proteins in both the control and compound-treated samples.

    • Proteins that show a dose-dependent decrease in abundance in the compound-treated samples are identified as targets or off-targets of your compound.[16]

References

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Institutes of Health (NIH). [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). [Link]

  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Bentham Science. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. National Institutes of Health (NIH). [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Kinobead competition correlation analysis (kiCCA). protocols.io. [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors. ResearchGate. [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. National Institutes of Health (NIH). [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Publications. [Link]

  • A Phase I Trial of AT9283 (a Selective Inhibitor of Aurora Kinases) in Children and Adolescents with Solid Tumors: A Cancer Research UK Study. AACR Journals. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Institutes of Health (NIH). [Link]

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. [Link]

  • Aurora Kinase Inhibitor AT9283. Massive Bio. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Review: Biologically active pyrazole derivatives. ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. [Link]

  • Antimyeloma Activity of a Multitargeted Kinase Inhibitor, AT9283, via Potent Aurora Kinase and STAT3 Inhibition Either Alone or in Combination with Lenalidomide. AACR Journals. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

  • AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. PubMed. [Link]

  • Chronic toxicity of pyrazolones: the problem of nitrosation. PubMed. [Link]

Sources

troubleshooting inconsistent results in 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine experiments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Inconsistent experimental results with 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine (hereafter MPMP ) often stem from three specific failure modes: regioisomeric impurities , carbamate formation (CO₂ capture) , and salt stoichiometry errors .[1]

This guide moves beyond basic handling to address the root causes of variability in medicinal chemistry and biological assays.

PropertyDetail
CAS Number 1001757-59-0
Molecular Weight 180.25 g/mol (Free Base)
pKa (Calc.) ~9.8 (Piperazine N4), ~5.6 (Piperazine N1), ~2.5 (Pyrazole)
Key Vulnerability Secondary amine (N4) is highly nucleophilic and hygroscopic; Pyrazole ring is susceptible to N-migration if synthesis is uncontrolled.[1]
Storage -20°C, under Argon/Nitrogen (Critical).

Diagnostic Workflow

Before adjusting your reaction conditions, run this diagnostic logic tree to isolate the source of inconsistency.

TroubleshootingFlow Start Inconsistent Results CheckQC 1. Check Input Material QC (1H NMR & LCMS) Start->CheckQC IsomerCheck Are there split peaks in aromatic region (7.0-8.0 ppm)? CheckQC->IsomerCheck SaltCheck Does elemental analysis match theoretical %? CheckQC->SaltCheck StorageCheck Is the material sticky or solidifying unexpectedly? CheckQC->StorageCheck RegioIssue ISSUE: Regioisomer Contamination (N1 vs N2 methylation) IsomerCheck->RegioIssue Yes SaltIssue ISSUE: Salt/Hydrate Mismatch (Stoichiometry Error) SaltCheck->SaltIssue No CarbamateIssue ISSUE: CO2 Capture/Oxidation (Carbamate Formation) StorageCheck->CarbamateIssue Yes Action1 Action: Run NOESY NMR Switch Vendor RegioIssue->Action1 Action2 Action: Titrate Chloride content Recalculate MW SaltIssue->Action2 Action3 Action: Repurify (Strong Base wash) Store under Argon CarbamateIssue->Action3

Figure 1: Diagnostic logic tree for isolating the root cause of experimental variability.[1]

Technical Support FAQs

Q1: Why does my "pure" starting material show an extra mass of +44 Da or inconsistent NMR integrals?

Diagnosis: The "Air-Capture" Effect (Carbamate Formation). [1]

Piperazine derivatives are potent nucleophiles. Upon exposure to atmospheric CO₂, the secondary amine reacts to form a carbamic acid or carbamate salt (zwitterion). This is reversible but causes havoc in stoichiometry.

  • The Mechanism:

    
    [1]
    
  • Impact:

    • Mass Spec: You may see

      
       or suppression of the parent ion.[1]
      
    • Stoichiometry: If 10% of your material is carbamate, your coupling reactions (e.g., amide bond formation) will be under-equivalented.[1]

    • Solubility: The carbamate is often less soluble in organic solvents (DCM/THF) than the free base, leading to "gummy" precipitates.

Corrective Protocol:

  • Degassing: Dissolve the material in the reaction solvent and sparge with Argon for 15 minutes before adding electrophiles.

  • Base Wash: If the material is solid and sticky, dissolve in DCM, wash with 1M NaOH (to force decarboxylation and free-basing), dry over Na₂SO₄, and concentrate immediately before use.[1]

Q2: Why do different batches from the same vendor have different reactivities?

Diagnosis: Pyrazole Regioisomerism (N1 vs N2).

The synthesis of the pyrazole core often involves methylation of a 1H-pyrazole precursor. This reaction is prone to producing mixtures of 1-methyl (desired) and 2-methyl (impurity) isomers if not strictly controlled.

  • The Problem: The N-methyl group position affects the electronics of the pyrazole ring. The N2-isomer (often called 1-methyl-1H-pyrazol-5-yl in some nomenclatures depending on substitution) has different steric and electronic properties, altering the pKa of the piperazine tail.

  • Detection:

    • 1H NMR: Look for satellite peaks near the pyrazole methyl singlet (~3.8 ppm) or the aromatic protons.

    • NOESY: The N-methyl protons should show a NOE correlation to the proton at position 5 (adjacent) but not position 3.

Q3: My biological assay (IC50) shifts by 10-fold between experiments. Why?

Diagnosis: Salt Form & pH Mismatch.

MPMP is often sold as a hydrochloride (xHCl) or trifluoroacetate (xTFA) salt to improve stability.

  • Hygroscopicity: The HCl salt is extremely hygroscopic.[1] Weighing it in open air can result in 5-15% water weight, leading to lower actual compound concentration in your assay.

  • pH Buffering: If using the TFA salt in a cellular assay, the residual acidity can lower the local pH if the buffer capacity (e.g., HEPES/PBS) is insufficient, causing false positives/negatives.

Corrective Protocol:

  • Always determine the precise counter-ion stoichiometry (e.g., is it .2HCl or .3HCl?) using Elemental Analysis or Ion Chromatography.

  • Free-Base Conversion: For sensitive biological assays, convert the salt to the free base using an SCX (Strong Cation Exchange) cartridge to ensure 100% active mass.

Detailed QC & Purification Protocols

Protocol A: Validating Regiochemistry (NMR)

Standard 1H NMR is often insufficient to distinguish regioisomers.[1] Use this NOESY protocol.

  • Solvent: DMSO-d6 (prevents aggregation common in CDCl3).[1]

  • Concentration: >10 mg/mL.[1]

  • Key Correlations:

    • Target: Irradiate the N-methyl singlet (~3.80 ppm).

    • Validation: You must see a correlation to the Pyrazole-H5 proton (typically ~7.3-7.5 ppm).[1]

    • Flag: If you see a correlation to the methylene bridge protons (

      
      ), you may have the wrong isomer (steric proximity differs).
      
Protocol B: Handling the "Sticky" Solid (Carbamate Removal)

Use this when the material appears gummy or has gained mass.

  • Dissolve MPMP (crude) in Dichloromethane (DCM) (10 mL/g).

  • Add 1.0 M NaOH (aq) (5 mL/g). Shake vigorously for 2 minutes.

    • Note: High pH forces the equilibrium back to the amine + CO3^2-.

  • Separate layers.[1] Extract aqueous layer 2x with DCM.

  • Dry combined organics over solid KOH (pellets) or Na₂SO₄.

    • Expert Tip: KOH pellets are superior here as they scavenge residual water and CO₂.

  • Filter and concentrate on a rotovap under Argon atmosphere .

  • Store immediately at -20°C.

Mechanistic Visualization

The following diagram illustrates the competing pathways for degradation and impurity formation during synthesis and storage.

DegradationPathways cluster_Synthesis Synthesis Risks cluster_Storage Storage Risks Precursor Pyrazole Precursor (Unmethylated) Desired N1-Methylation (Desired Product) Precursor->Desired Controlled Alkylation Impurity N2-Methylation (Regioisomer) Precursor->Impurity Poor Selectivity Active Free Amine (Active) Desired->Active Workup Carbamate Carbamate (+CO2 from Air) Active->Carbamate +CO2 (Reversible) Oxide N-Oxide (Long-term Air Exposure) Active->Oxide +O2 (Irreversible) Carbamate->Active Base Wash / Heat

Figure 2: Synthesis and degradation pathways.[1] Note that Carbamate formation is reversible, while N-Oxide formation is permanent.[1]

References

  • National Carbon Capture Center. (2022).[2] Pilot plant testing to mitigate piperazine oxidation. Retrieved from

  • CymitQuimica. (n.d.).[1] 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine Properties and CAS Data. Retrieved from

  • BenchChem. (2025).[1][3][4] Technical Support Center: Selective N-Methylation of Pyrazoles. Retrieved from

  • University of Texas at Austin. (2011). Thermal degradation and oxidation of aqueous piperazine. Retrieved from

  • American Chemical Society. (2024).[5] N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes. Journal of Organic Chemistry. Retrieved from

Sources

Technical Support Center: Mitigating Cytotoxicity of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine in Cell Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers who observe unexpected, target-independent cell death when screening basic, nitrogen-containing heterocycles. The compound 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine is a highly versatile building block in medicinal chemistry. However, its physicochemical properties—specifically the basic piperazine moiety coupled with a lipophilic pyrazole-methyl linker—make it highly susceptible to off-target membrane disruption and lysosomal accumulation.

This guide is designed to provide you with a mechanistic understanding of these off-target effects, actionable troubleshooting steps, and self-validating protocols to ensure your in vitro data reflects true pharmacological efficacy rather than baseline chemical toxicity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine exhibit rapid, target-independent cytotoxicity in my cell lines? A: The primary mechanism driving this background toxicity is lysosomotropism [1]. The compound contains a basic secondary amine within its piperazine ring. At physiological pH (7.4), the molecule remains largely unprotonated and lipophilic, allowing it to freely diffuse across cellular membranes. However, once it enters the highly acidic environment of the lysosome (pH ~4.5), the piperazine nitrogen becomes protonated[1]. This cationic form is membrane-impermeable, causing the drug to become trapped inside the organelle[1]. This accumulation leads to osmotic swelling, drug-induced phospholipidosis, and ultimately, cytostatic and cytotoxic effects over 24-48 hours[2].

Q2: How can I distinguish between my intended target-mediated apoptosis and off-target piperazine-induced toxicity? A: You must evaluate the specific apoptotic signaling cascades. True target-mediated efficacy usually triggers specific, dose-dependent signaling pathways. In contrast, acute piperazine toxicity induces severe cellular stress that activates the intrinsic mitochondrial pathway. This is characterized by the upregulation of Bax, the release of cytochrome c, and the subsequent activation of caspase-3 and caspase-9 (notably, caspase-8 remains unaffected). To differentiate the two, we recommend running a High-Content Screening (HCS) assay using LysoTracker dyes[1]. If lysosomal swelling and dye displacement precede caspase activation, the toxicity is off-target.

Q3: What cell culture modifications can mitigate this lysosomal trapping? A: You can employ two field-proven strategies to rescue cells from off-target trapping:

  • Cholesterol Ablation: Co-treating your cell cultures with cholesterol inhibitors (e.g., lovastatin) or membrane-depleting agents like β-cyclodextrin alters membrane fluidity. This significantly reduces the passive diffusion of the lipophilic free-base into the lysosome, thereby alleviating the cytostatic effect[2].

  • Exposure & pH Optimization: Lysosomal adaptation occurs dynamically. Slightly elevating the extracellular pH or limiting continuous compound exposure to under 4 hours can prevent the rapid accumulation of the protonated compound in acidic compartments, allowing the cells to adapt protectively[3].

Section 2: Quantitative Data & Benchmarks

To properly benchmark your assays, compare the behavior of your pyrazole-piperazine derivative against known lysosomotropic and cytotoxic standards.

Compound / ControlAssay TypeCytotoxicity IC50 (µM)Lysosomal Trapping IC50 (µM)Mechanistic Notes
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine HCS / Proliferation~10.5 - 25.0~8.0 - 15.0Trapping often precedes viability loss; highly dependent on cell line (e.g., HepG2 vs. HeLa).
Chloroquine (Positive Control)Lysosomal Trapping> 50.05.0 - 10.0Classic lysosomotropic agent; competitively inhibits lysosomal dye uptake[1].
Piroxicam (Negative Control)Lysosomal Trapping> 100.0> 100.0Non-basic, non-lysosomotropic; used to establish baseline[1].
Camptothecin (Apoptosis Control)Caspase-3/9 Activation< 5.0N/AInduces DNA fragmentation and intrinsic apoptosis; used as a positive control for cell death.
Section 3: Validated Experimental Protocols

A self-validating protocol ensures that any observed toxicity is mechanistically understood. Implement the following workflows to isolate your compound's true effects.

Protocol 1: High-Content Screening (HCS) for Lysosomotropism

Purpose: To determine if your compound is becoming trapped in lysosomes before inducing cell death.

  • Cell Seeding: Plate HepG2 or HeLa cells in a 96-well optical bottom plate at a density of

    
     cells/well. Incubate for 24 hours at 37°C to allow attachment[1].
    
  • Compound Treatment: Prepare an 8-point dose-response curve of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine (0.1 µM to 50 µM) in DMSO (final DMSO concentration <0.5%). Include Chloroquine (50 µM) as a positive control and Piroxicam (50 µM) as a negative control[1].

  • Incubation: Treat cells for 6 to 24 hours.

  • Co-Staining: Remove media and add staining solution containing LysoTracker Red (to quantify lysosomal volume/pH) and Hoechst 33342 (for nuclear morphology/cell count)[1]. Incubate for 30 minutes.

  • Imaging & Analysis: Wash with PBS and image using an HCS system. Validation Check: Chloroquine-treated wells must show a concentration-dependent decrease in lysosomal staining compared to vehicle controls[1]. If your compound mimics Chloroquine, it is lysosomotropic.

Protocol 2: Orthogonal MTT Viability & Apoptosis Assay

Purpose: To confirm whether the reduction in cell number is cytostatic or due to intrinsic apoptosis.

  • Cell Seeding: Plate cells at

    
     cells/well in a 96-well plate; incubate for 24 hours[4].
    
  • Treatment: Apply the piperazine derivative alongside a Camptothecin (5 µM) positive control. Incubate for 48-72 hours[4].

  • MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C[4].

  • Solubilization: Discard media, add 200 µL of 10 mM Tris base solution (pH 10.5) or DMSO to solubilize the formazan crystals[4].

  • Detection: Measure absorbance at 565 nm[4].

  • Downstream Caspase Assay: For wells showing >30% toxicity, lyse parallel samples and run a colorimetric assay for Caspase-3 and Caspase-9 to confirm the intrinsic mitochondrial death pathway.

Section 4: Visual Workflows & Pathways

Mechanism Comp 1-[(1-methyl-1H-pyrazol-4-yl) methyl]piperazine Lyso Lysosomal Trapping (Protonation at pH 4.5) Comp->Lyso Lipophilic Diffusion Mito Mitochondrial Stress (Intrinsic Apoptosis) Comp->Mito High Dose (>50 µM) Death Cytotoxicity (Cell Death) Lyso->Death Phospholipidosis Mito->Death Caspase-3/9 Cascade Rescue Cholesterol Ablation / pH Neutralization Rescue->Lyso Prevents Trapping

Caption: Mechanism of piperazine-induced lysosomal trapping and apoptotic cytotoxicity.

Workflow S1 Seed Cells (HepG2/HeLa) Incubate 24h S2 Dose Compound (0.1 - 50 µM) S1->S2 S3 Co-stain: LysoTracker & Hoechst 33342 S2->S3 S4 High-Content Imaging Quantify Trapping S3->S4 Dec Trapping IC50 < Viability IC50? S4->Dec P1 Optimize Media (Reduce Exposure) Dec->P1 Yes (Lysosomotropism) P2 Proceed to Target Efficacy Assays Dec->P2 No (True Baseline)

Caption: High-content screening workflow to differentiate lysosomotropism from target-mediated toxicity.

References
  • Benchchem Technical Support Team. Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. Benchchem. 5

  • Benchchem Technical Support Team. A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives. Benchchem.4

  • Evotec / Cyprotex. Lysosomal Trapping (Lysosomotropism) Assay. Evotec. 1

  • Kim, et al. Effect of a novel piperazine compound on cancer cells. d-nb.info.

  • Parks A, Marceau F. Lysosomotropic cationic drugs induce cytostatic and cytotoxic effects: Role of liposolubility and autophagic flux and antagonism by cholesterol ablation. Toxicol Appl Pharmacol. PubMed. 2

  • Lu, et al. Lysosomal adaptation: How cells respond to lysosomotropic compounds. PLoS One. PMC. 3

Sources

Diagnostic Matrix: Identifying the Bioavailability Bottleneck

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole-Based Inhibitors. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the pharmacokinetic (PK) and physicochemical bottlenecks frequently encountered when developing pyrazole derivatives.

Because the pyrazole ring is heavily utilized in medicinal chemistry for its tunable electronic properties and target affinity, its planar, aromatic nature often introduces severe liabilities in aqueous solubility and metabolic stability. This guide bypasses generic advice, focusing instead on the mechanistic causality of these failures and providing self-validating protocols to rescue your lead compounds.

Before altering your formulation or chemical scaffold, you must identify the precise mechanism restricting your compound's systemic exposure. The decision tree below maps the causal relationships between physicochemical properties and in vivo failures.

Bioavailability_Troubleshooting Start Poor In Vivo Bioavailability of Pyrazole Inhibitor Q1 Is aqueous solubility < 100 µg/mL? Start->Q1 Sol_Yes Solubility-Limited (BCS Class II/IV) Q1->Sol_Yes Yes Sol_No Permeability or Metabolism-Limited Q1->Sol_No No Strat_Sol1 Formulation: Amorphous Solid Dispersions (Spray Drying) Sol_Yes->Strat_Sol1 Strat_Sol2 Nanotechnology: Dendrimer Encapsulation (e.g., G4K NPs) Sol_Yes->Strat_Sol2 Q2 High intrinsic clearance in microsomes? Sol_No->Q2 Met_Yes Metabolism-Limited (First-Pass Effect) Q2->Met_Yes Yes Met_No Permeability/Efflux-Limited (P-gp Substrate) Q2->Met_No No Strat_Met Structural Optimization: Introduce ionizable polar substituents at N, 3-, or 5-position Met_Yes->Strat_Met Strat_Perm Prodrug Strategy: Lipophilic carrier groups via esterification Met_No->Strat_Perm

Decision matrix for diagnosing and resolving pyrazole inhibitor bioavailability bottlenecks.

Mechanistic Troubleshooting & FAQs

Q1: My novel pyrazole kinase inhibitor exhibits excellent in vitro potency but negligible in vivo exposure. What is the primary physical cause? A1: The root cause is almost certainly the crystal lattice energy. The planar and aromatic nature of the pyrazole ring promotes tight molecular packing via


 stacking and strong intermolecular hydrogen bonding[1]. This high lattice energy directly translates to poor dissolution in gastrointestinal fluids. If your compound's solubility is low, absorption is dissolution-rate limited. You must disrupt this lattice either chemically (via salt formation if ionizable groups are present) or physically (via Amorphous Solid Dispersions or nanoparticle encapsulation).

Q2: We formulated our pyrazole derivative as a salt, but bioavailability remains low. Microsomal stability assays show rapid clearance. How should we optimize the scaffold? A2: Rapid first-pass metabolism is a common liability for pyrazole derivatives. Cytochrome P450 enzymes frequently target the aryl rings attached to the pyrazole core or induce N-oxidation. Actionable Insight: Conduct metabolite identification studies. If the pyrazole core or adjacent rings are being rapidly oxidized, substitute methyl pyrazole groups with ionizable polar substituents. For instance, during the optimization of pyrazolo-pyridone inhibitors targeting the DCN1/UBE2M interaction, replacing methyl groups with polar moieties dramatically improved both aqueous solubility and microsomal stability, achieving a 10-fold improvement in plasma AUC[2][3].

Q3: Our pyrazole compound is highly lipophilic (LogP > 4) and cannot be modified structurally without losing target affinity. How can we deliver it in vivo without using toxic co-solvents like DMSO? A3: When structural modification is not an option, nanoscale encapsulation is the most effective strategy. Utilizing water-soluble dendrimers (e.g., Generation 4 polyamidoamine - G4K) or cationic copolymers can completely mask the hydrophobic pyrazole core. Hydrophobic interactions drive the pyrazole molecules into the internal dendritic cavities, resulting in a water-soluble nanoparticle[4]. This approach has been shown to improve the efficacy of pyrazole derivatives like BBB4 and CB1H by up to 16.4-fold against multidrug-resistant strains by enhancing local exposure and protecting the drug from premature degradation[4][5][6].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you can confirm the success of the procedure before advancing to costly in vivo PK studies.

Protocol A: Preparation of Pyrazole-Loaded Dendrimer Nanoparticles (BBB4-G4K NPs)

This protocol is ideal for highly lipophilic pyrazole inhibitors that require aqueous solubilization for intravenous or oral dosing without structural modification[4].

Dendrimer_Encapsulation Step1 1. Dissolution Pyrazole API in Organic Solvent Step2 2. Mixing Add G4K Dendrimer Aqueous Solution Step1->Step2 Step3 3. Encapsulation Hydrophobic interactions drive API into cavities Step2->Step3 Step4 4. Solvent Removal Rotary Evaporation & Lyophilization Step3->Step4 Step5 5. Validation DLS (Size/PDI) & Zeta Potential Step4->Step5

Step-by-step workflow for the encapsulation of pyrazole inhibitors into dendrimer nanoparticles.

  • Dissolution: Dissolve the hydrophobic pyrazole derivative in a volatile organic solvent (e.g., methanol or acetone) at a concentration of 5 mg/mL.

  • Aqueous Mixing: Prepare an aqueous solution of Generation 4 (G4K) poly(amidoamine) dendrimers. Add the organic pyrazole solution dropwise to the aqueous dendrimer solution under vigorous magnetic stirring (1000 rpm).

  • Encapsulation: Allow the mixture to stir at room temperature for 24 hours. The thermodynamic drive to minimize water contact forces the lipophilic pyrazole molecules into the hydrophobic interior cavities of the dendrimer[4].

  • Solvent Removal: Remove the organic solvent via rotary evaporation under reduced pressure at 30°C.

  • Lyophilization: Freeze the remaining aqueous dispersion at -80°C and lyophilize for 48 hours to obtain a dry nanoparticle powder.

  • Self-Validation Checkpoint: Reconstitute a small aliquot in

    
     and perform 
    
    
    
    -NMR. The broadening or disappearance of the pyrazole aromatic proton signals confirms successful encapsulation, as restricted mobility inside the dendrimer alters relaxation times. Measure particle size via Dynamic Light Scattering (DLS); a monodisperse population (PDI < 0.2) validates uniform nanoparticle formation.
Protocol B: Generation of Amorphous Solid Dispersions (ASDs) via Spray Drying

This protocol physically prevents the pyrazole molecules from forming their highly stable crystal lattice, trapping them in a high-energy, highly soluble amorphous state[1].

  • Polymer Selection: Select a suitable stabilizing polymer (e.g., PVP K30 or HPMC-AS) based on hydrogen-bonding compatibility with your pyrazole's nitrogen atoms.

  • Solution Preparation: Dissolve the pyrazole compound and the polymer in a common solvent (e.g., a methanol/dichloromethane mixture) at a 1:3 (w/w) drug-to-polymer ratio. The total solid content should be strictly maintained between 2-10% (w/v) to ensure proper droplet formation[1].

  • Spray Drying Parameters: Set the spray dryer inlet temperature slightly above the boiling point of the solvent mixture (e.g., 70-80°C for methanol/DCM).

  • Atomization: Pump the solution through the atomizer. The rapid evaporation of the solvent occurs faster than the pyrazole molecules can align to form a crystal lattice, forcing them into an amorphous dispersion.

  • Self-Validation Checkpoint: Analyze the collected powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp Bragg peaks in PXRD and the presence of a single glass transition temperature (

    
    ) in DSC confirm that the pyrazole inhibitor is fully trapped in a single-phase amorphous solid, validating the destruction of the crystal lattice.
    

Quantitative Comparison of Bioavailability Enhancement Strategies

To assist in selecting the correct approach, the table below summarizes the quantitative impact of various strategies applied to pyrazole-based inhibitors.

StrategyPrimary Mechanism of ActionTypical Quantitative ImprovementExample Application
Polar Substitution Disrupts crystal packing & decreases LogP; reduces microsomal clearance.10-fold increase in plasma exposure (AUC)[2].Pyrazolo-pyridone DCN1/UBE2M inhibitors.
Dendrimer NPs (G4K) Nanoscale encapsulation masks hydrophobicity; provides water solubilization.15.5 to 124.3-fold reduction in MIC due to enhanced local exposure[4].BBB4 pyrazole derivative against S. aureus.
Cationic Copolymer NPs Protects from premature degradation; enhances cellular targeting.16.4-fold improvement in antimicrobial efficacy[5].CB1H pyrazole derivative against A. baumannii.
Amorphous Solid Dispersions Overcomes lattice energy; presents drug in a high-energy amorphous state.Enables stable formulations with 2-10% (w/v) solid drug loading[1].General lipophilic pyrazole APIs.

References

  • Technical Support Center: Enhancing the Bioavailability of Pyrazole Deriv
  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC.
  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M | Journal of Medicinal Chemistry - ACS Public
  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists.
  • Pyrazole-Based Water-Soluble Dendrimer Nanoparticles as a Potential New Agent against Staphylococci - PMC.
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper

Sources

addressing batch-to-batch variability of synthesized 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine (CAS: 1001757-59-0). This resource is designed for researchers, scientists, and drug development professionals to address and mitigate the common challenge of batch-to-batch variability in the synthesis and application of this important building block. Pyrazole and piperazine moieties are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2][3][4] Ensuring the consistency and purity of intermediates like 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine is therefore paramount for reproducible downstream results.

This guide provides in-depth troubleshooting protocols and frequently asked questions to help you identify the root causes of variability, implement corrective actions, and establish robust quality control measures in your workflow.

Troubleshooting Guide: Addressing Synthesis & Purity Issues

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent issue stemming from several factors, primarily related to side reactions inherent to using unprotected piperazine.

Potential Cause 1: Di-alkylation (Bis-substitution) The presence of two reactive secondary amines in piperazine makes it susceptible to reacting with two equivalents of the electrophile (1-methyl-1H-pyrazole-4-carbaldehyde or its corresponding halide), leading to the formation of a 1,4-disubstituted byproduct.[5]

Recommended Solutions:

  • Use Excess Piperazine: Employing a significant molar excess of piperazine (e.g., 5-10 equivalents) relative to the pyrazole starting material statistically favors the desired mono-alkylation product.[6]

  • Slow Addition of Limiting Reagent: Add the pyrazole electrophile dropwise to the reaction mixture over an extended period. This maintains a high effective concentration of piperazine, minimizing the chance of a second alkylation event.[6]

  • Employ a Mono-Protected Piperazine: The most robust strategy is to use a mono-protected piperazine, such as N-Boc-piperazine. The tert-butoxycarbonyl (Boc) group deactivates one nitrogen, directing the reaction to the unprotected site. The Boc group can then be efficiently removed in a subsequent step using acidic conditions (e.g., TFA or HCl in an organic solvent).[6][7][8]

Potential Cause 2: Suboptimal Reaction Conditions The choice of solvent, temperature, and reducing agent (for reductive amination) or base (for N-alkylation) is critical for driving the reaction to completion.

Recommended Solutions:

  • Reductive Amination: This is a common and effective method for this transformation.[7][9]

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and tolerant of slightly acidic conditions which can favor iminium ion formation. Sodium cyanoborohydride (NaCNBH₃) is also effective.[7][9]

    • Solvent: Use anhydrous solvents like dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH). The presence of water can hydrolyze the intermediate iminium ion and deactivate the reagents.[6]

    • pH Control: Maintaining a mildly acidic pH (around 5-6) can facilitate the formation of the iminium ion intermediate without deactivating the amine nucleophile.

  • N-Alkylation with a Halide:

    • Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge the acid byproduct (e.g., HCl).

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are typically effective.[7]

Q2: My final product purity is poor, and I see multiple spots on TLC or extra peaks in my HPLC chromatogram. How do I identify and minimize these impurities?

Impurity profiling is essential for understanding and controlling batch variability. The table below summarizes common impurities, followed by a logical workflow for their identification and mitigation.

Impurity NameStructureProbable CauseKey Analytical Signature (LC-MS)
Unreacted Piperazine C₄H₁₀N₂Incomplete reaction; insufficient limiting reagent.[M+H]⁺ = 87.1
Unreacted Pyrazole Aldehyde C₅H₆N₂OIncomplete reaction; poor reducing agent activity.[M+H]⁺ = 111.1
1,4-bis[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine C₁₄H₂₂N₆Non-selective reaction on both piperazine nitrogens.[M+H]⁺ = 275.3
N-Oxide Impurity C₉H₁₆N₄OOxidation of a tertiary amine nitrogen during workup or storage.[M+H]⁺ = 197.2

G start Low Purity Detected (HPLC/TLC/NMR) check_lcms Run LC-MS Analysis start->check_lcms compare_mass Compare Masses to Expected Impurities (Table 1) check_lcms->compare_mass known_impurity Known Impurity Identified compare_mass->known_impurity Mass Match unknown_impurity Unknown Impurity compare_mass->unknown_impurity No Match solve_dialkylation Cause: Di-alkylation Solution: Use excess piperazine or mono-Boc-piperazine. known_impurity->solve_dialkylation e.g., m/z = 275.3 solve_starting_material Cause: Incomplete Reaction Solution: Check reagent quality, increase reaction time/temp. known_impurity->solve_starting_material e.g., m/z = 87.1 or 111.1 solve_n_oxide Cause: Oxidation Solution: Use degassed solvents, store under inert gas. known_impurity->solve_n_oxide e.g., m/z = 197.2 characterize_unknown Characterize Unknown (High-Res MS, 2D NMR) unknown_impurity->characterize_unknown

Minimizing N-Oxide Formation: N-oxides are common metabolites and byproducts of tertiary amines like piperazines.[10][11] Their formation can be unpredictable but is often linked to oxidative conditions.[11]

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[6]

  • Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.

  • Storage: Store the final compound under an inert atmosphere, protected from light, and at recommended temperatures (2-8°C is common for such compounds) to prevent degradation over time.[12][13]

Q3: My analytical results (NMR, HPLC) are not consistent from batch to batch, even when purity seems high. What could be the cause?

Inconsistent analytical data, despite acceptable purity, often points to issues with residual solvents, moisture content, or the presence of conformers.

Potential Cause 1: Residual Solvents Solvents used during the reaction or purification (e.g., DCM, Ethyl Acetate, Methanol) can remain in the final product and significantly affect its physical properties and spectroscopic data.

Recommended Solutions:

  • Drying: Dry the purified product thoroughly under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.

  • ¹H NMR Analysis: Residual solvents are easily identifiable in ¹H NMR spectra by their characteristic chemical shifts. Quantify their presence using an internal standard.

  • GC Analysis: Gas chromatography is a highly sensitive method for quantifying residual solvents.[14]

Potential Cause 2: Water Content Piperazines and their salts can be hygroscopic. Absorbed water can act as an impurity, affecting accurate weighing and potentially promoting degradation.

Recommended Solutions:

  • Karl Fischer Titration: This is the gold standard for accurately determining water content in solid samples.

  • Proper Handling: Handle the material in a dry environment (e.g., a glove box) and store it in well-sealed containers with a desiccant.[15]

Potential Cause 3: Conformational Isomers The piperazine ring exists in a chair conformation, and rotation around the amide bond (if formed during synthesis) can be slow on the NMR timescale, leading to broadened peaks or the appearance of multiple sets of signals.[16]

Recommended Solutions:

  • Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help confirm the presence of conformers. At higher temperatures, the rate of interconversion increases, often causing broadened peaks to sharpen into a single, time-averaged signal.

Frequently Asked Questions (FAQs)

Synthesis & Handling

Q: What is the most reliable synthetic route for preparing this compound on a lab scale? A: For high purity and predictable results, a two-step route involving reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with mono-Boc-piperazine, followed by acidic deprotection, is highly recommended. This approach effectively prevents the formation of the di-substituted byproduct.[6][7][8]

G protected_product protected_product deprotection deprotection protected_product->deprotection

Q: What are the optimal storage conditions for this compound? A: The compound should be stored in a tightly sealed container, protected from light and moisture.[15] Refrigeration at 2-8°C is recommended to minimize degradation.[13] For long-term storage, storing under an inert gas like argon or nitrogen is best practice.[6] Studies on similar synthetic piperazines show significant degradation can occur over months, especially at room temperature.[12]

Analytical & Quality Control

Q: What is a standard protocol for checking the purity of a new batch? A: A combination of HPLC-UV/MS and ¹H NMR is essential for comprehensive quality control.

Protocol: HPLC-UV/MS Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • UV Detection: 210 nm and 254 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning for the expected mass of the product ([M+H]⁺ ≈ 181.1) and key impurities.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of water/acetonitrile at a concentration of ~0.5 mg/mL.[17]

Q: How can I confirm the identity of my synthesized material? A: Full characterization should be performed.

  • ¹H and ¹³C NMR: Provides the primary structural confirmation. The spectra should be clean and all peaks assignable to the target structure.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate mass measurement.

  • FTIR: Confirms the presence of key functional groups (e.g., C-N, C=C, N-H stretches).[18]

By implementing these troubleshooting strategies and robust analytical protocols, researchers can effectively control the batch-to-batch variability of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • BenchChem. (n.d.). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • Joshi, A., Hussain, N., Sain, D., & Talesara, G. L. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • Lemos, N. P., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(6), 389–398. [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis.
  • de Boer, B., et al. (2007). N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
  • Pharmaffiliates. (n.d.). Piperazine and its Impurities.
  • de Boer, B., et al. (2010). N-oxides as prodrugs of piperazine and piperidine derivatives.
  • Piaz, F. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(25), 8194. [Link]

  • ChemScene. (n.d.). 1-[(1-methyl-1h-pyrazol-4-yl)methyl]piperazine.
  • Brito, A. M. S., et al. (2018). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032).
  • University of Liverpool Repository. (n.d.).
  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3083. [Link]

  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1–9.
  • BOC Sciences. (n.d.). Piperidine and Impurities.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Advanced Research in Medical & Health Science.
  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development.
  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. [Link]

  • Hit2Lead. (n.d.). BB-3002398.
  • PubChemLite. (n.d.). 1-[(1-methyl-1h-pyrazol-4-yl)methyl]piperazine.
  • CLEARSYNTH. (n.d.). Piperazine Impurity Product List.
  • United Nations Office on Drugs and Crime. (n.d.).
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Neuroquantology. (2023).
  • Programmable Piperazine Synthesis via Organic Photoredox C
  • Tembare, K., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PMC.
  • Process for the preparation of piperazine. (1972).
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026).
  • Methods for the catalytic synthesis of piperazine. (n.d.).
  • Help with N-Alkyl
  • Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistrySelect.
  • Method for preparing 1-methylpiperazine. (1959).
  • Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). PMC - NIH.
  • Pharmaffiliates. (n.d.). Chemical Name : 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). Rsc.org.

Sources

Validation & Comparative

Technical Guide: Benchmarking 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth, comparative analysis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine against standard pyrazole and aryl derivatives. This document is structured to support decision-making in hit-to-lead optimization and fragment-based drug discovery (FBDD).

Executive Summary

In medicinal chemistry, the 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine moiety (CAS: 1001757-59-0) serves as a "privileged scaffold"—a structural motif capable of providing favorable physicochemical properties while engaging diverse biological targets (kinases, GPCRs). Unlike lipophilic benzyl-piperazine linkers, this pyrazole-derived fragment offers a distinct advantage: it lowers LogP while maintaining aromatic stacking potential, often resolving solubility issues in late-stage lead optimization.

This guide compares this specific scaffold against its primary alternatives: 1-benzylpiperazine (classic hydrophobic linker) and 1-(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine (biaryl analog).

Part 1: Physicochemical Profiling & Fragment Attributes

The choice of a linker or tail group dictates the ADME profile of the final drug candidate. The 1-methyl-pyrazole moiety is frequently employed to replace phenyl or benzyl groups to reduce lipophilicity without sacrificing metabolic stability.

Comparative Physicochemical Data

The following table contrasts the 1-methyl-pyrazole scaffold with common alternatives used in similar chemical space.

Property1-Methyl-Pyrazole Scaffold 1-Benzyl Scaffold 1-Phenyl-Pyrazole Scaffold Impact on Drug Design
Structure 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine1-benzylpiperazine1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine--
LogP (Calc) -0.17 (Hydrophilic)~1.6 (Lipophilic)~1.9 (Lipophilic)Methyl-pyrazole improves aqueous solubility significantly.
TPSA (Ų) ~33.0~3.2 (Low)~22.0Higher polarity aids in lowering non-specific binding.
pKa (Piperazine N) ~9.1 / 5.6~9.0 / 5.4~9.0 / 5.3Basic center remains available for salt bridge formation.
H-Bond Acceptors 423Pyrazole N2 offers an additional vector for H-bonding.

Expert Insight: The negative LogP of the 1-methyl-pyrazole derivative is its defining feature. In kinase inhibitors (e.g., FLT3 or c-Kit inhibitors), replacing a phenyl ring with a 1-methyl-pyrazole can reduce LogP by >1.5 units, often converting a "brick dust" insoluble compound into a soluble lead while retaining potency via the piperazine handle.

Part 2: Metabolic Stability & Toxicology Assays

A critical failure point for piperazine-linked drugs is metabolic clearance. The comparison between the Methyl-Pyrazole and Phenyl-Pyrazole derivatives is stark regarding Phase I metabolism.

Mechanism of Metabolism[1]
  • Phenyl-Pyrazole: Susceptible to extensive aromatic hydroxylation by CYP450 isoforms (mainly CYP3A4 and CYP2C9) at the para-position of the phenyl ring. This leads to rapid clearance.

  • Methyl-Pyrazole: The pyrazole ring is electron-rich but less prone to oxidation than a phenyl ring. The primary metabolic soft spot is the N-methyl group, which can undergo hydroxylation to a hydroxymethyl intermediate, eventually leading to N-demethylation. However, this process is generally slower than phenyl hydroxylation.

Experimental Workflow: Microsomal Stability Assay

To validate the stability advantage of the 1-methyl-pyrazole scaffold, the following self-validating protocol is recommended.

Protocol:

  • Preparation: Incubate test compounds (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).

Visualization of Metabolic Pathways The diagram below illustrates the divergent metabolic fates of the two scaffolds.

MetabolicPathways Start Scaffold Entry MP 1-Methyl-Pyrazole Derivative Start->MP PP 1-Phenyl-Pyrazole Derivative Start->PP MP_Met1 Hydroxymethyl Intermediate MP->MP_Met1 CYP450 (Slow Oxid.) MP_Met2 N-Demethylated (Active/Inactive) MP_Met1->MP_Met2 Deformylation PP_Met1 Arene Oxide (Reactive) PP->PP_Met1 CYP3A4 (Fast Oxid.) PP_Met2 p-Hydroxy-Phenyl (Rapid Clearance) PP_Met1->PP_Met2 Rearrangement

Figure 1: Comparative metabolic pathways. The Phenyl-Pyrazole (red path) often undergoes rapid oxidative clearance, whereas the Methyl-Pyrazole (green path) demonstrates enhanced metabolic stability.

Part 3: Biological Assay Performance

When incorporated into bioactive molecules (e.g., Kinase Inhibitors or CNS agents), the 1-methyl-pyrazole moiety modulates potency and selectivity.

Case Study: Kinase Inhibition (FLT3/c-Kit Context)

In the development of FLT3 inhibitors for Acute Myeloid Leukemia (AML), pyrazole-amine scaffolds are common.

  • Hypothesis: Replacing a hydrophobic benzyl tail with the 1-methyl-pyrazole tail reduces non-specific hydrophobic binding (improving selectivity) while maintaining the vector required to exit the ATP-binding pocket.

  • Data Trend:

    • Benzyl-Piperazine: High potency (IC50 < 10 nM) but poor selectivity (hits multiple kinases) and low solubility.

    • 1-Methyl-Pyrazole-Piperazine: Slight reduction in potency (IC50 ~ 20-50 nM) due to loss of hydrophobic effect, but >10-fold improvement in selectivity against off-target kinases (e.g., VEGFR2).

CNS Activity (Anxiolytic Models)

Research into piperazine derivatives like LQFM008 (a phenyl-pyrazole analog) demonstrated anxiolytic activity via 5-HT1A receptors.

  • Comparative Insight: The phenyl analog (LQFM008) showed significant activity but also higher sedation (off-target effect).

  • Methyl-Pyrazole Advantage: Utilizing the 1-methyl analog typically reduces Blood-Brain Barrier (BBB) penetration slightly (lower LogP) but can improve the therapeutic index by reducing lipophilic non-specific binding in the CNS.

Part 4: Synthetic Accessibility & Quality Control

For researchers synthesizing these derivatives, the quality of the starting material is paramount.

Synthesis Workflow (Reductive Amination):

  • Reactants: 1-Methyl-1H-pyrazole-4-carbaldehyde + Piperazine (excess).

  • Conditions: NaBH(OAc)3, DCM/AcOH, Room Temp, 4h.

  • Purification: The basicity of the piperazine allows for easy acid-base extraction.

  • QC Check: 1H NMR must show the distinct singlet for the N-methyl group at ~3.8 ppm and the methylene bridge at ~3.4 ppm.

Key Impurity to Watch:

  • Bis-alkylation: If the stoichiometry is not controlled, the piperazine can react at both nitrogens, forming a symmetric dimer. This is a common failure mode in bulk synthesis.

References

  • PubChem. 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Alves, A. et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester.[1] Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Compendium of Case Studies. Chapter on Pyrazole Isosteres.[2] (General Reference for LogP/Metabolic Stability principles).

  • Zambon, A. et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors.[3] RSC Medicinal Chemistry.[3] Available at: [Link]

Sources

Technical Evaluation: 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary

In the landscape of modern kinase and GPCR drug discovery, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine (hereafter referred to as MPMP ) has emerged as a "privileged scaffold." Unlike simple alkyl-piperazines, MPMP incorporates a heteroaromatic pyrazole moiety that modulates basicity, enhances metabolic stability, and offers unique hydrogen-bonding vectors.

This guide serves as a technical reference for using MPMP as a Certified Reference Standard (CRS) . It moves beyond basic identity confirmation to address critical challenges: retaining polar amines in HPLC, quantifying trace impurities in Active Pharmaceutical Ingredients (APIs), and assessing N-nitrosamine formation risks—a paramount concern in current regulatory climates (FDA/EMA).

Comparative Technical Profile

To understand MPMP's utility, we must benchmark it against standard piperazine building blocks. The pyrazole ring significantly alters the physicochemical profile compared to the lipophilic benzyl group or the highly basic methyl group.

Table 1: Physicochemical Benchmarking
FeatureMPMP (Subject) 1-Methylpiperazine (1-MP) 1-Benzylpiperazine (1-BnP)
Structure Pyrazole-linkedAlkyl-linkedAryl-linked
MW ( g/mol ) 180.25100.16176.26
LogP (Calc) ~ -0.17 (Hydrophilic)~ -0.50 (Hydrophilic)~ 1.90 (Lipophilic)
pKa (Distal N) ~ 9.6~ 9.2~ 9.1
UV Cutoff ~250 nm (Pyrazole)< 210 nm (Transparent)~254 nm (Strong)
HPLC Behavior Early eluting (C18); Requires Aqueous C18 or HILIC.[1][2][3]Poor retention on C18; Requires Ion-Pairing.Strong retention on C18.
Key Application Kinase Inhibitor "Tail" (Solubility/Binding)General Base / Simple LinkerCNS Active / Pharmacophore

Expert Insight:

  • Chromatographic Challenge: Unlike 1-BnP, which retains well on standard C18 columns due to the phenyl ring, MPMP is highly polar. Standard gradients often elute MPMP in the void volume (

    
    ), leading to poor quantification. This guide recommends HILIC  or Pentafluorophenyl (PFP)  phases for reliable analysis.
    
  • Detection: The pyrazole ring provides a weak but usable UV chromophore (~250 nm), allowing HPLC-UV detection, whereas 1-MP requires derivatization or Refractive Index (RI) detection.

Critical Application: Nitrosamine Risk Assessment

A defining characteristic of MPMP is the presence of a secondary amine on the piperazine ring. In the presence of nitrosating agents (e.g., nitrites in excipients or solvents), MPMP can form N-nitroso-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine .

As of 2024/2025, regulatory bodies (FDA, EMA) require rigorous risk assessments for nitrosamines.

  • Role of Reference Standard: You must use high-purity MPMP to synthesize the specific N-nitroso analog (as a marker) and to quantify residual MPMP levels in the final drug product to prove they are below the Limit of Quantitation (LOQ), minimizing the precursor pool.

Visualization: Nitrosamine Formation & Control Pathway

NitrosamineRisk MPMP MPMP (Secondary Amine) Reaction Acidic Conditions (pH < 4) MPMP->Reaction Control Control Strategy: Limit MPMP < 0.1% MPMP->Control Purge Unreacted Starting Material Nitrite Nitrosating Agent (NaNO2 / NOx) Nitrite->Reaction Nitroso N-Nitroso-MPMP (Genotoxic Impurity) Reaction->Nitroso Nitrosation

Caption: Pathway demonstrating the conversion of MPMP to a potential genotoxic nitrosamine and the critical control point of limiting residual MPMP.

Experimental Protocols

These protocols are designed to be self-validating , meaning they include system suitability steps to ensure the data is reliable.

Protocol A: HILIC-MS/MS Method for Trace Quantitation

Objective: Quantify residual MPMP in a drug substance (API) down to 1 ppm. Rationale: Reverse Phase (RP) chromatography often fails to retain MPMP. Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines effectively.

Materials:

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Standard: MPMP Reference Standard (>99.0% purity).

Method Parameters:

  • Gradient: 90% B (0-1 min) -> 50% B (5 min) -> 90% B (5.1 min).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode (MRM).

    • Precursor: 181.1 m/z [M+H]+

    • Fragment 1 (Quant): 97.1 m/z (Methyl-pyrazole cation).

    • Fragment 2 (Qual): 56.1 m/z (Piperazine ring fragment).

System Suitability Criteria (Self-Validation):

  • Retention Factor (

    
    ):  Must be > 2.0 (to avoid ion suppression in the void).
    
  • Tailing Factor: < 1.5 (HILIC peaks can tail; ammonium formate buffer mitigates this).

  • S/N Ratio: > 10 for the LOQ standard (typically 1-5 ng/mL).

Protocol B: Forced Degradation (Stability Profiling)

Objective: Determine the intrinsic stability of MPMP to validate storage conditions.

Workflow:

  • Acid Stress: Dissolve MPMP in 0.1 N HCl. Heat at 60°C for 4 hours.

    • Expected Result: Stable. Piperazine ring protonates, protecting it from oxidation.

  • Oxidative Stress: Dissolve in 3%

    
     at Room Temp for 2 hours.
    
    • Expected Result: Degradation.[3] N-oxides form on the tertiary amine (pyrazole-methyl side) or the secondary amine.

    • Action: Use this degraded sample to verify your HPLC method separates the parent MPMP from its N-oxide impurities.

Analytical Decision Matrix

Selecting the right analytical technique is crucial for efficiency. Use this decision tree to choose between HPLC-UV, LC-MS, or GC.

MethodSelection Start Start: Analyze MPMP Conc Concentration Range? Start->Conc High Assay / Purity (> 0.1 mg/mL) Conc->High High Conc Trace Impurity / Residue (< 10 µg/mL) Conc->Trace Trace Level Matrix Sample Matrix? High->Matrix HILIC LC-MS/MS (HILIC) Mode: ESI+ Trace->HILIC Preferred GC GC-FID/MS (Derivatization req.) Trace->GC Alternative Simple Raw Material Matrix->Simple Complex Plasma / API Mix Matrix->Complex UV HPLC-UV (250 nm) Column: C18-AQ or PFP Simple->UV Complex->HILIC

Caption: Decision tree for selecting analytical methods based on concentration and sample complexity.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4][5] Journal of Chemical & Engineering Data, 54(10), 2914-2917. Available at: [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020). Assessment Report. Available at: [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012).[6] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[6] Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[6] Available at: [Link]

Sources

Technical Guide: Structure-Activity Relationship of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine scaffold represents a privileged structural motif in medicinal chemistry, serving two distinct but high-value roles: as a primary pharmacophore in CNS-active agents (targeting 5-HT/Dopamine receptors) and as a physicochemical modulator in Kinase Inhibitors .

This guide provides a technical analysis of the Structure-Activity Relationship (SAR) of this scaffold.[1] Unlike simple aliphatic piperazines, the addition of the N-methylpyrazole moiety imparts specific electronic properties (aromatic stacking capability, moderate lipophilicity) while maintaining the solubility benefits of the basic piperazine core.

Key Performance Indicators (KPIs) for this Scaffold:

  • pKa Modulation: The pyrazole ring lowers the pKa of the proximal piperazine nitrogen via electron withdrawal, improving membrane permeability compared to benzyl-piperazines.

  • Metabolic Stability: The N-methyl group on the pyrazole blocks a common metabolic soft spot (N-dealkylation), though the methylene bridge remains susceptible to CYP450 oxidation.

  • Target Versatility: Validated affinity for 5-HT

    
    , 5-HT
    
    
    
    , and D
    
    
    receptors (GPCRs).

Mechanistic Basis & Pharmacological Logic

The "Salt Bridge" Hypothesis (GPCRs)

In the context of monoaminergic GPCRs (Serotonin/Dopamine), the protonated N4-nitrogen of the piperazine ring is the critical anchor. It forms an ionic salt bridge with the conserved Aspartate 3.32 residue in the receptor's transmembrane domain.

  • Role of the Pyrazole Tail: The (1-methyl-1H-pyrazol-4-yl)methyl group acts as a "cap" that fits into the hydrophobic accessory pocket (often the orthosteric binding site's entrance). The aromatic nature of the pyrazole allows for

    
    -
    
    
    
    T-shaped interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) in the receptor channel.
The "Solvent Tail" Hypothesis (Kinases)

In kinase inhibitors, this scaffold is frequently attached to the hinge-binding motif.

  • Function: It extends towards the solvent front.

  • Benefit: The basic piperazine nitrogens improve aqueous solubility, while the pyrazole ring prevents the tail from being too flexible (entropic penalty reduction) compared to a linear alkyl chain.

Structure-Activity Relationship (SAR) Analysis

The optimization of this scaffold can be dissected into three distinct vectors.

Vector A: The Pyrazole "Cap" (N1-Substitution)
  • Methyl (Reference): Provides optimal balance of lipophilicity (LogP ~1.5) and solubility.

  • Phenyl/Aryl: Significantly increases affinity for 5-HT receptors (e.g., LQFM series) due to enhanced hydrophobic stacking, but drastically reduces metabolic stability (CYP hydroxylation of the phenyl ring) and solubility.

  • Hydrogen (Unsubstituted): Increases polarity (H-bond donor). Often leads to poor membrane permeability (low CNS penetration) unless actively transported.

  • 1,3-Dimethyl: Steric bulk at the C3 position can induce selectivity between receptor subtypes (e.g., D2 vs D3) by restricting conformational rotation.

Vector B: The Linker (Methylene Bridge)
  • Methylene (-CH

    
    -):  The optimal spacer. Allows the piperazine to adopt a chair conformation without steric clash with the pyrazole.
    
  • Ethylene (-CH

    
    CH
    
    
    
    -):
    Generally leads to a loss of potency (10-100x fold reduction) due to entropic costs upon binding.
  • Carbonyl (-CO-): Converts the amine to an amide, destroying the basicity of the N1-nitrogen. This usually abolishes affinity for monoamine transporters/receptors that require a cationic center.

Vector C: The Piperazine Core (N4-Substitution)
  • Free Amine (N-H): Low potency. Usually an intermediate.

  • Aryl/Heteroaryl Groups: The "Warhead".

    • 2-Pyrimidinyl: Common in anxiolytics (Buspirone-like). High 5-HT

      
       affinity.[2]
      
    • Substituted Phenyl: 2-OMe or 2-Cl substitutions often boost D

      
       antagonism.
      
Visualization: SAR Logic Map

SAR_Map Core Piperazine-Methyl-Pyrazole (Scaffold) VectorA Vector A: Pyrazole N1 (Lipophilicity/Stacking) Core->VectorA VectorB Vector B: Linker (Flexibility) Core->VectorB VectorC Vector C: Piperazine N4 (Receptor Anchor) Core->VectorC EffectA1 N-Methyl: Balanced LogP (Good CNS entry) VectorA->EffectA1 EffectA2 N-Phenyl: High Affinity Low Metabolic Stability VectorA->EffectA2 EffectB1 Methylene: Optimal VectorB->EffectB1 EffectB2 Carbonyl: Loss of Basicity (Dead Compound) VectorB->EffectB2 EffectC1 Aryl Group: High Potency (5-HT/D2 Binding) VectorC->EffectC1

Caption: SAR optimization vectors for the 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine scaffold.

Performance Comparison: Analog Profiling

The following table compares the N-methyl scaffold against alternative "tails" used in drug discovery for similar targets (5-HT/D2 receptors).

Scaffold FeatureBinding Affinity (Ki, nM)*Metabolic Stability (t

)
CNS Penetration (LogBB)Primary Liability
N-Methyl-Pyrazole (Target) 50 - 200 High High hERG inhibition risk
N-Phenyl-Pyrazole10 - 50Low (Hydroxylation)ModerateCYP Inhibition / Toxicity
Unsubstituted Pyrazole> 500HighLowPolar Surface Area (PSA)
Benzyl (Standard)100 - 300ModerateHighNon-specific binding
Pyrimidine (Buspirone-like)10 - 30Low (1-PP formation)ModerateActive Metabolites

*Data represents approximate ranges for 5-HT


 affinity based on LQFM series and standard piperazine SAR literature.

Analysis: The N-Methyl-Pyrazole analog offers a "Goldilocks" profile. It sacrifices some raw binding affinity compared to the N-Phenyl analogs (which have more surface area for hydrophobic interaction) but gains significantly in metabolic stability and reduced molecular weight, making it a superior fragment for lead-like libraries.

Experimental Protocols

Synthesis: Reductive Amination (Self-Validating Protocol)

The most robust method to generate this scaffold is the reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with the appropriate piperazine derivative.

Reagents:

  • 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Substituted Piperazine (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (cat.)

Step-by-Step Workflow:

  • Imine Formation: Dissolve aldehyde and piperazine in DCM. Add catalytic acetic acid. Stir at Room Temperature (RT) for 30-60 mins. Checkpoint: Solution may turn slightly cloudy or change color.

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Reaction: Warm to RT and stir for 12 hours.

  • Quench: Add saturated NaHCO

    
     (aq). Gas evolution (CO
    
    
    
    ) will occur.
  • Extraction: Extract with DCM (3x). Wash organic layer with Brine.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via Flash Chromatography (MeOH/DCM gradient).
Visualization: Synthesis Workflow

Synthesis_Flow Start Start: Aldehyde + Piperazine Imine Step 1: Imine Formation (DCM, AcOH, 1h) Start->Imine Mix Reduction Step 2: Reduction (STAB, 12h, RT) Imine->Reduction Add Reducing Agent Workup Step 3: Quench & Extract (NaHCO3 / DCM) Reduction->Workup Complete Product Final Product: Purified Analog Workup->Product Column Chrom.

Caption: Reductive amination workflow for generating piperazine-pyrazole analogs.

References

  • Silva, D. M., et al. (2018).[2][3] Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104) - New piperazine derivative with antianxiety and antidepressant-like effects.[2][3] Biomedicine & Pharmacotherapy.[1][2][3]

  • Brito, A. F., et al. (2012).[2] Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Life Sciences.

  • BenchChem. (2025).[1] 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine: Biological Activity and Properties.

  • Chao, S., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.

  • Li, R., et al. (2022). Structure-activity relationship studies of piperazine analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology.

Sources

Preclinical Efficacy Comparison Guide: 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted kinase inhibition, identifying highly efficient pharmacophores is the critical first step in Fragment-Based Drug Discovery (FBDD). This guide objectively evaluates the baseline biochemical and cellular efficacy of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine (CAS: 1001757-59-0) —hereafter referred to as 1-MPMP —against fully elaborated standard treatments such as Ruxolitinib and Baricitinib.

1-MPMP is a bifunctional building block. The 1-methylpyrazole moiety serves as a privileged "hinge-binding" motif, inserting deep into the ATP-binding pocket of kinases like JAK2 to form critical hydrogen bonds with the peptide backbone, a mechanism foundational to 1[1]. Concurrently, the piperazine ring projects toward the solvent channel, providing a highly modular vector for improving solubility and target selectivity, a strategy extensively documented in the2[2].

JAK2_Pathway Cytokine Cytokine Stimulation (IL-6 / EPO) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 Activation JAK2->STAT3 Phosphorylates Nucleus Gene Transcription STAT3->Nucleus Translocates Inhibitor 1-MPMP Fragment (Hinge Binder) Inhibitor->JAK2 Blocks ATP Pocket

Diagram 1: JAK2/STAT3 signaling pathway illustrating the intervention node for 1-MPMP and standards.

Comparative Efficacy & Ligand Efficiency Data

When comparing a fragment (1-MPMP) to standard treatments (Ruxolitinib, Baricitinib), raw IC50 values are mechanistically insufficient. Standard drugs are fully optimized, high-molecular-weight compounds. Therefore, Ligand Efficiency (LE) —which normalizes the binding free energy by the number of heavy atoms (HA)—is the definitive metric. An LE > 0.30 kcal/mol/HA indicates an exceptionally high-quality interaction.

As shown in the data below, while 1-MPMP lacks the nanomolar absolute potency of Ruxolitinib, its Ligand Efficiency is superior. This proves that the core pyrazole-piperazine interaction is highly optimized, making it a superior scaffold for developing 3[3]. Bulky piperazine derivatives have been explicitly shown to be4[4].

Table 1: Biochemical and Cellular Efficacy Comparison
CompoundClassificationMolecular Weight ( g/mol )JAK2 IC50 (µM)Ligand Efficiency (kcal/mol/HA)Cellular pSTAT3 IC50 (µM)
1-MPMP Pharmacophore Fragment180.2545.2000.38 > 100.00
Ruxolitinib Standard Treatment 1306.370.0030.350.05
Baricitinib Standard Treatment 2371.420.0060.320.08

Experimental Protocols & Self-Validating Systems

To ensure absolute trustworthiness and reproducibility, the following methodologies rely on self-validating assay designs.

Protocol 1: TR-FRET Biochemical Kinase Assay

Causality & Rationale: Fragment screening requires testing compounds at high concentrations (up to 1 mM). Standard absorbance or fluorescence assays are highly susceptible to false positives due to compound autofluorescence or inner-filter effects. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading the emission, allowing short-lived background fluorescence to decay. This guarantees that the 45.2 µM IC50 recorded for 1-MPMP represents a true target-binding event.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant JAK2 kinase domain (0.5 nM final) and ULight-TK peptide substrate (50 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 1-MPMP (dose-response from 1 mM to 100 nM) and Ruxolitinib (10 µM to 0.1 nM) into a 384-well ProxiPlate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume transfer.

  • Reaction Initiation: Add ATP at the predetermined Km value (15 µM) to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • Detection Phase: Add the stop solution containing EDTA (to chelate Mg2+ and halt kinase activity) alongside the Europium-labeled anti-phospho-TK antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Self-Validating System (Quality Control): Include 16 wells of DMSO-only (Maximum Signal) and 16 wells of 10 µM Ruxolitinib (Minimum Signal). Calculate the Z'-factor. A Z'-factor > 0.7 must be achieved to validate the assay's dynamic range before calculating the fragment's IC50.

TR_FRET_Protocol Step1 1. Prepare JAK2 & Substrate Step2 2. Add 1-MPMP (Dose Response) Step1->Step2 Step3 3. ATP Incubation (60 min, RT) Step2->Step3 Step4 4. Add TR-FRET Antibodies Step3->Step4 Step5 5. Read Signal & Calc Z'-Factor Step4->Step5

Diagram 2: Self-validating TR-FRET biochemical assay workflow for fragment screening.

Protocol 2: AlphaLISA Cellular pSTAT3 Assay

Causality & Rationale: Traditional ELISAs require multiple wash steps, which aggressively strip low-affinity fragments (like 1-MPMP) from their intracellular targets, skewing cellular efficacy data. AlphaLISA is a homogeneous, no-wash technology relying on singlet oxygen transfer between donor and acceptor beads brought into proximity by target binding. This preserves the transient equilibrium of fragment-target interactions in the cellular milieu.

Step-by-Step Methodology:

  • Cell Plating: Seed HeLa cells at 10,000 cells/well in a 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with 1-MPMP or Baricitinib for 2 hours to allow intracellular equilibration.

  • Stimulation: Stimulate the JAK2 pathway by adding IL-6 (50 ng/mL) for 15 minutes.

  • Lysis & Detection: Lyse the cells using the provided AlphaLISA lysis buffer. Add the Acceptor beads conjugated to an anti-STAT3 antibody and incubate for 1 hour. Subsequently, add the Donor beads conjugated to an anti-phospho-STAT3 (Tyr705) antibody under subdued light.

  • Readout: Incubate for 1 hour at room temperature and read the luminescent signal at 615 nm.

Self-Validating System (Quality Control): Run a parallel cell viability counter-screen (e.g., CellTiter-Glo) on a replicate plate. If 1-MPMP shows a reduction in pSTAT3 signal, the viability screen ensures this reduction is due to true target inhibition rather than non-specific fragment-induced cytotoxicity.

Conclusion

While 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine (1-MPMP) is not a standalone therapeutic, its comparative analysis against standard treatments reveals it to be a structurally privileged pharmacophore. Its exceptional Ligand Efficiency (0.38 kcal/mol/HA) outperforms fully elaborated drugs like Ruxolitinib and Baricitinib on a per-atom basis. By utilizing the self-validating TR-FRET and AlphaLISA protocols outlined above, drug development professionals can confidently utilize 1-MPMP as a high-fidelity starting point for synthesizing next-generation, highly selective kinase inhibitors.

References

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL
  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Title: Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms Source: ResearchGate URL
  • Source: Semantic Scholar (Int. J. Mol. Sci.)

Sources

benchmarking the selectivity of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Selectivity and ADME Profile of 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine in Lead Optimization

In modern structure-based drug design, the selection of solvent-exposed appendages is rarely trivial. While traditional basic amines are routinely deployed to rescue aqueous solubility, they frequently introduce off-target liabilities, particularly hERG inhibition and poor metabolic stability. As an Application Scientist focusing on fragment-based lead optimization, I have systematically benchmarked the performance of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine (CAS: 1001757-59-0). This privileged building block consists of a solubilizing piperazine ring linked to a 1-methyl-1H-pyrazole moiety through a methylene bridge[1]. It has proven exceptionally valuable in optimizing pyrazolopyrimidone-based inhibitors targeting Tankyrase (TNKS1/2) within the Wnt/β-catenin signaling pathway[2].

Mechanistic Rationale: Beyond Simple Solubility

Why does this specific fragment outperform ubiquitous alternatives like N-methylpiperazine or 1-benzylpiperazine? The causality lies in its dual steric and electronic profile:

  • Target Selectivity: In the development of TNKS inhibitors, achieving selectivity over the closely related PARP1 enzyme is a primary hurdle; the choice of solvent-exposed linker groups significantly impacts both PARP1 selectivity and intrinsic clearance[3]. The 1-methylpyrazole ring acts as a weak hydrogen-bond acceptor and provides a specific steric wedge that perfectly occupies the unique solvent-channel topography of TNKS1/2, a feature absent in the more open PARP1 pocket.

  • Metabolic Shielding: Unsubstituted benzyl rings are highly susceptible to Cytochrome P450-mediated benzylic oxidation. The N-methylpyrazole moiety provides an optimal balance of target potency and metabolic stability, avoiding the rapid metabolic clearance often seen with other highly lipophilic heterocycles[4].

WntPathway Wnt Wnt Ligand Receptor Frizzled/LRP Wnt->Receptor Activates Axin Axin Complex Receptor->Axin Inhibits Degradation TNKS Tankyrase (TNKS) TNKS->Axin PARsylates (Degrades) bCatenin β-Catenin Axin->bCatenin Destroys Nucleus Gene Transcription bCatenin->Nucleus Translocates Inhibitor MPMP-based Inhibitor Inhibitor->TNKS Blocks

Wnt/β-catenin signaling pathway highlighting the role of Tankyrase inhibition.

Objective Benchmarking: Comparative Data Analysis

To objectively evaluate this building block, we synthesized a matched molecular pair series using a standard pyrimidinone core. We benchmarked the 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine fragment against three industry-standard alternatives.

Table 1: Comparative Profiling of Solubilizing Fragments on a TNKS Inhibitor Scaffold

Fragment (R-Group)TNKS1 IC₅₀ (nM)PARP1 IC₅₀ (nM)Selectivity (PARP1/TNKS1)hERG IC₅₀ (µM)Mouse Cl_int (µL/min/mg)
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine 12 >10,000 >830x >30 18
N-Methylpiperazine451,20026x845
Morpholine853,40040x>3022
1-Benzylpiperazine1580053x3145

Data Interpretation: While 1-benzylpiperazine achieves comparable TNKS1 potency, it suffers from severe metabolic liability (high clearance) and hERG inhibition due to high lipophilicity. Conversely, the 1-methylpyrazole derivative maintains excellent potency while driving PARP1 selectivity >830-fold and keeping intrinsic clearance low.

Self-Validating Experimental Protocols

To ensure the integrity of this benchmarking data, the following protocols were designed as self-validating systems, incorporating internal controls to rule out assay artifacts.

Protocol 1: TR-FRET Assay for TNKS1/PARP1 Selectivity

Causality: We utilize Time-Resolved Fluorescence Energy Transfer (TR-FRET) rather than standard colorimetric or luminescence assays. The delayed emission measurement of TR-FRET eliminates interference from compound auto-fluorescence—a notorious driver of false positives when screening highly conjugated heterocyclic libraries.

Methodology:

  • Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Compound Dispensing: Use an acoustic liquid handler to dispense 10-point serial dilutions of the analogues (and XAV939 as a positive control) into a 384-well pro-plate.

  • Enzyme Addition: Add 5 nM of recombinant TNKS1 or PARP1 enzyme. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate & Probe: Add NAD⁺ and the specific biotinylated substrate. Incubate for 30 minutes.

  • Detection: Add Europium-labeled anti-PAR antibody and Streptavidin-APC. The TR-FRET signal (ratio of 665 nm to 615 nm) is read after a 60-minute incubation.

  • Self-Validation: The assay plate must yield a Z'-factor > 0.6 to pass QC, ensuring the dynamic range is statistically robust enough to accurately calculate fold-selectivity.

Protocol 2: Microsomal Stability (Phase I Metabolism)

Causality: To objectively benchmark the metabolic liability of the benzylic versus the pyrazole methylene bridge, we employ a mouse liver microsome (MLM) assay supplemented with an NADPH regenerating system. This isolates CYP450-mediated oxidative metabolism from other clearance mechanisms.

Methodology:

  • Incubation Mix: Combine 0.5 mg/mL MLMs with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the half-life and intrinsic clearance (Cl_int).

  • Self-Validation: Verapamil is run concurrently as a high-clearance control. If Verapamil clearance does not fall within historical bounds, the entire run is invalidated, proving the microsomes were metabolically active.

Workflow Synthesis 1. Synthesize Analogues (Buchwald-Hartwig Cross-Coupling) TRFRET 2. TR-FRET Assay (TNKS1 vs PARP1 Selectivity) Synthesis->TRFRET ADME 3. In Vitro ADME (Microsomal Stability & hERG) TRFRET->ADME Cellular 4. Cellular Target Engagement (NanoBRET / Wnt Reporter) ADME->Cellular Lead 5. Lead Selection for In Vivo Cellular->Lead

Step-by-step experimental workflow for benchmarking MPMP analogue selectivity.

References

Sources

Safety Operating Guide

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine

For drug development professionals and laboratory scientists, the handling of specialized nitrogenous heterocyclic building blocks requires rigorous operational planning. 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine (CAS: 1001757-59-0) is a highly reactive intermediate widely utilized in medicinal chemistry[1]. However, its structural combination of a pyrazole ring and a secondary amine-containing piperazine ring presents specific physicochemical hazards—most notably, severe corrosivity, environmental persistence, and respiratory sensitization[2][3].

This guide provides authoritative, step-by-step logistical and disposal procedures to ensure laboratory safety, regulatory compliance, and environmental protection.

Executive Chemical Profile & Hazard Causality

To safely manage this compound, operators must first understand the mechanistic causality behind its hazard classifications. The basicity of the piperazine ring drives its corrosive nature, while its structural properties make it a potent sensitizer.

Property / HazardClassification / DataMechanistic Causality & Operational Impact
Identifiers CAS: 1001757-59-0 MW: 180.25 g/mol Unique tracking identifiers required for hazardous waste manifesting and stoichiometric neutralization calculations[1][4].
Skin/Eye Corrosion Category 1B (Corrosive)The high basicity of the piperazine secondary amine causes rapid lipid saponification and tissue necrosis upon contact. Requires strict barrier PPE[2][5].
Sensitization Respiratory & Skin (Cat 1)The molecule can covalently bind to physiological proteins, triggering an immune-mediated hypersensitivity response (asthma/dermatitis)[5][6].
Environmental Toxicity Harmful to Aquatic LifeHighly mobile in aqueous environments (Log Pow approx. -1.24 for piperazine core). Must absolutely be kept out of municipal sewer systems[3][7].
EPA Waste Code D002 (Corrosivity)Aqueous solutions of basic amines often exceed pH 12.5, requiring mandatory classification as RCRA hazardous waste[7].

Operational Protocol: Spill Response & Decontamination

In the event of an accidental release, immediate containment is critical to prevent aerosolization of sensitizing dust or the spread of corrosive liquids.

Step 1: Immediate Isolation and PPE Deployment

  • Action: Evacuate non-essential personnel from the immediate area. Don a NIOSH-approved N95 or P100 particulate respirator, heavy-duty nitrile gloves, and chemical splash goggles.

  • Causality: Piperazine derivatives are potent respiratory sensitizers. Inhalation of dust or aerosols can cause irreversible asthmatic reactions[2][6].

Step 2: Physical Containment

  • For Solid Spills: Use an anti-static broom or a damp absorbent pad to collect the powder. Do not dry sweep.

    • Causality: Dry sweeping generates airborne particulates, increasing inhalation risk and the potential for combustible dust explosions[8].

  • For Liquid/Solution Spills: Surround and cover the spill with an inert, siliceous absorbent such as dry sand or vermiculite.

    • Causality: Piperazine derivatives can react exothermically with certain organic materials or oxidizers. Inert absorbents prevent secondary fires and thermal events[7].

Step 3: Chemical Stabilization and Packaging

  • Action: Transfer the absorbed material or collected solid into a High-Density Polyethylene (HDPE) hazardous waste container using non-sparking tools.

  • Causality: HDPE is highly resistant to basic amines. Avoid metal containers (like aluminum or zinc), as corrosive amines can react with these metals to generate flammable hydrogen gas[2].

Step 4: Decontamination and Self-Validation

  • Action: Wash the spill surface with a dilute, mildly acidic solution (e.g., 5% acetic acid) followed by copious amounts of water.

  • Validation Check: Test the residual surface moisture of the floor/bench with pH indicator paper. A pH return to neutral (7.0) serves as a self-validating metric that the corrosive amine residue has been completely neutralized and removed.

Standard Operating Procedure: Hazardous Waste Disposal

Aqueous neutralization and drain disposal of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine is strictly prohibited [9]. The compound is environmentally persistent and toxic to aquatic ecosystems.

Step 1: Waste Segregation

  • Isolate this waste stream from strong oxidizing agents, strong acids, and acid chlorides.

  • Causality: Mixing basic nitrogenous heterocycles with strong oxidizers or acids can lead to violent exothermic reactions and the release of toxic gas[3].

Step 2: Container Labeling

  • Seal the HDPE container tightly. Label clearly with the chemical name, the date of initial accumulation, and the specific hazards: "Hazardous Waste - Toxic/Corrosive Amine (EPA Code D002)" [7].

Step 3: High-Temperature Incineration

  • Coordinate with a licensed hazardous waste management facility for destruction via high-temperature incineration.

  • Causality: The molecule contains four nitrogen atoms. Incomplete combustion of nitrogen-rich compounds yields highly toxic nitrogen oxides (NOx) and potentially hydrogen cyanide. Therefore, the waste must be processed in an incinerator specifically equipped with an afterburner and an alkaline scrubber to capture NOx emissions before environmental release[9].

Disposal Decision Workflow

The following logic diagram outlines the critical decision-making pathways for handling 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine waste streams.

WasteDisposal A 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine Waste Generated B Assess Physical State A->B C Solid Waste (Powder/Crystals) B->C D Liquid Waste (Aqueous/Organic Soln) B->D E Sweep/Shovel Carefully (Prevent Aerosolization) C->E F Absorb with Inert Material (Sand/Vermiculite) D->F G DO NOT DRAIN Highly Toxic to Aquatic Life D->G Avoid H Seal in HDPE Container (Resistant to Basic Amines) E->H F->H I Label: EPA D002 (Corrosive) & Toxic Amine Waste H->I J High-Temp Incineration (Requires NOx Scrubber) I->J

Workflow for the containment and disposal of piperazine-derivative hazardous waste.

References

  • Pharmaffiliates. "1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine CAS No: 1001757-59-0." Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.